molecular formula C8H18Cl2N2O2 B1461309 Methyl 2-(4-aminopiperidin-1-yl)acetate CAS No. 90152-50-4

Methyl 2-(4-aminopiperidin-1-yl)acetate

Cat. No.: B1461309
CAS No.: 90152-50-4
M. Wt: 245.14 g/mol
InChI Key: VUNXJJHQHZDCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-aminopiperidin-1-yl)acetate is a useful research compound. Its molecular formula is C8H18Cl2N2O2 and its molecular weight is 245.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-aminopiperidin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-aminopiperidin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-aminopiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-8(11)6-10-4-2-7(9)3-5-10/h7H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPROYBAZSZKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295530
Record name Methyl 4-amino-1-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90152-50-4
Record name Methyl 4-amino-1-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90152-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-1-piperidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can effectively orient functional groups for optimal interaction with biological targets. Furthermore, the presence of two distinct nitrogen atoms—a secondary amine within the ring and a primary exocyclic amine—offers versatile handles for chemical modification, allowing for the exploration of diverse chemical space in drug discovery programs. Methyl 2-(4-aminopiperidin-1-yl)acetate is a valuable building block that incorporates this key scaffold, presenting a primary amino group for further derivatization and a methyl acetate group that can influence solubility and pharmacokinetic properties. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this important intermediate.

Strategic Approach: A Three-Step Synthesis Employing a Protecting Group Strategy

The synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate is efficiently achieved through a three-step sequence commencing with the commercially available 4-aminopiperidine. The synthetic strategy hinges on the differential reactivity of the two amino groups. The exocyclic primary amine is more nucleophilic than the endocyclic secondary amine. To achieve selective alkylation at the piperidine nitrogen (N-1), the more reactive primary amine at the C-4 position is temporarily protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction, stability to a wide range of reaction conditions, and facile removal under acidic conditions.

The overall synthetic pathway can be summarized as follows:

  • Protection: Selective N-Boc protection of the 4-amino group of 4-aminopiperidine to yield tert-butyl piperidin-4-ylcarbamate.

  • N-Alkylation: Alkylation of the piperidine nitrogen of the Boc-protected intermediate with a suitable methyl haloacetate to introduce the methyl acetate moiety, affording tert-butyl (1-(2-methoxy-2-oxoethyl)piperidin-4-yl)carbamate.

  • Deprotection: Removal of the Boc protecting group under acidic conditions to furnish the final product, Methyl 2-(4-aminopiperidin-1-yl)acetate, which is typically isolated as its hydrochloride salt for improved stability and handling.

This strategic approach ensures high selectivity and overall yield, making it a practical and reliable method for the preparation of this key synthetic intermediate.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection 4-Aminopiperidine 4-Aminopiperidine Intermediate_1 tert-Butyl piperidin-4-ylcarbamate 4-Aminopiperidine->Intermediate_1 (Boc)2O, Base Boc-Anhydride Boc-Anhydride Intermediate_2 tert-Butyl (1-(2-methoxy-2-oxoethyl) piperidin-4-yl)carbamate Intermediate_1->Intermediate_2 Methyl Bromoacetate, Base (e.g., K2CO3) Methyl_Bromoacetate Methyl_Bromoacetate Final_Product Methyl 2-(4-aminopiperidin-1-yl)acetate (Hydrochloride Salt) Intermediate_2->Final_Product Acid (e.g., HCl in Dioxane) Acid Acid

Figure 1: Overall synthetic workflow for Methyl 2-(4-aminopiperidin-1-yl)acetate.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate (Intermediate 1)

Rationale: This initial step selectively protects the more nucleophilic primary amino group of 4-aminopiperidine. The use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base is a standard and highly effective method for introducing the Boc protecting group. The base neutralizes the acidic byproduct of the reaction, driving the equilibrium towards product formation.

Protocol:

  • To a stirred solution of 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.5 M), add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford tert-butyl piperidin-4-ylcarbamate as a solid, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl (1-(2-methoxy-2-oxoethyl)piperidin-4-yl)carbamate (Intermediate 2)

Rationale: With the 4-amino group protected, the secondary amine within the piperidine ring is now available for selective alkylation. The reaction with methyl bromoacetate in the presence of a mild base introduces the desired methyl acetate moiety at the N-1 position. Potassium carbonate is a common and effective base for this transformation, as it is easily removed during workup.

Protocol:

  • To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) (approximately 0.5 M), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add methyl bromoacetate (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield tert-butyl (1-(2-methoxy-2-oxoethyl)piperidin-4-yl)carbamate as a pure product.

Step 3: Synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate Hydrochloride (Final Product)

Rationale: The final step involves the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions. A solution of hydrogen chloride in an organic solvent like dioxane is highly effective for this purpose, as it cleanly cleaves the Boc group and precipitates the product as its hydrochloride salt, which facilitates isolation and improves stability.[1][2][3][4][5][6]

Protocol:

  • Dissolve tert-butyl (1-(2-methoxy-2-oxoethyl)piperidin-4-yl)carbamate (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4 M hydrogen chloride (HCl) in dioxane (excess, e.g., 5-10 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

  • Upon completion, the product will often precipitate out of the solution as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with diethyl ether or another non-polar solvent to remove any non-polar impurities and to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride as a white to off-white solid.[7]

Data Presentation: Characterization of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (indicative)Expected ¹³C NMR Signals (indicative)Expected MS (m/z)
tert-Butyl piperidin-4-ylcarbamateC₁₀H₂₀N₂O₂200.28δ 3.5-3.7 (m), 2.9-3.1 (m), 1.8-2.0 (m), 1.44 (s, 9H), 1.2-1.4 (m)δ 155.5, 79.2, 45.0, 43.5, 33.0, 28.4[M+H]⁺ 201.16
tert-Butyl (1-(2-methoxy-2-oxoethyl)piperidin-4-yl)carbamateC₁₃H₂₄N₂O₄272.34δ 3.67 (s, 3H), 3.4-3.6 (m), 3.21 (s, 2H), 2.8-3.0 (m), 2.2-2.4 (m), 1.8-2.0 (m), 1.44 (s, 9H), 1.4-1.6 (m)δ 171.5, 155.4, 79.3, 59.8, 53.0, 51.7, 44.5, 32.0, 28.4[M+H]⁺ 273.18
Methyl 2-(4-aminopiperidin-1-yl)acetate HydrochlorideC₈H₁₇ClN₂O₂208.69δ 3.70 (s, 3H), 3.5-3.7 (m), 3.3-3.5 (m), 3.2-3.3 (m), 2.8-3.0 (m), 2.0-2.2 (m), 1.6-1.8 (m)δ 169.0, 58.0, 52.5, 51.0, 45.0, 28.0[M+H]⁺ (free base) 173.13

Note: The exact chemical shifts (δ) in NMR spectra can vary depending on the solvent and concentration. The provided values are indicative and based on typical ranges for similar structures.

Self-Validation and Quality Control

The successful synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate can be validated at each step through standard analytical techniques.

  • Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the progress of each reaction by observing the disappearance of the starting material and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product.[8][9][10][11][12] The characteristic chemical shifts and coupling patterns provide unambiguous evidence of the successful transformations.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized compounds.[7]

  • Purity Analysis: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) or by the sharpness of its melting point.

By comparing the obtained analytical data with the expected values, researchers can be confident in the identity and quality of the synthesized Methyl 2-(4-aminopiperidin-1-yl)acetate.

Conclusion

The three-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of Methyl 2-(4-aminopiperidin-1-yl)acetate. By employing a Boc protection strategy, this protocol allows for the selective N-alkylation of the piperidine ring, leading to the desired product in good yield and high purity. The straightforward nature of the reactions and the ease of purification make this a practical approach for both small-scale laboratory synthesis and larger-scale production for drug discovery and development programs. The analytical data provided serves as a benchmark for quality control, ensuring the integrity of this valuable synthetic building block.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Supporting Information. (n.d.). 2. Retrieved from [Link]

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... Retrieved from [Link]

  • PubChem. (n.d.). Methoxypiperamide hydrochloride. Retrieved from [Link]

  • Uth, C., et al. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]

  • National Institutes of Health. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-oxopiperidin-1-yl)acetate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(4-aminopiperidin-1-yl)acetate (CAS No. 90152-50-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 2-(4-aminopiperidin-1-yl)acetate, a versatile building block of significant interest in medicinal chemistry. This document delves into its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics, providing field-proven insights and detailed methodologies.

Introduction: A Key Scaffold in Modern Drug Discovery

Methyl 2-(4-aminopiperidin-1-yl)acetate is a bifunctional molecule incorporating a reactive secondary amine within a piperidine ring and a methyl ester. This unique structural arrangement makes it a valuable intermediate for the synthesis of complex molecules, particularly in the design of enzyme inhibitors and other targeted therapies. Its hydrochloride salt is registered under CAS number 206274-39-7. The piperidine moiety is a prevalent scaffold in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The primary amino group and the methyl acetate function offer orthogonal handles for chemical modification, allowing for the construction of diverse chemical libraries for drug screening. A notable application of structurally related aminopiperidine derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.[1]

Physicochemical Properties & Structural Elucidation

While comprehensive experimental data for the free base (CAS 90152-50-4) is not extensively reported in publicly available literature, the properties of its hydrochloride salt (CAS 206274-39-7) and related analogs provide valuable insights.

PropertyValue (Hydrochloride Salt)Reference
CAS Number 206274-39-7[2]
Molecular Formula C₈H₁₇ClN₂O₂[2]
Molecular Weight 208.69 g/mol [2]
Storage Inert atmosphere, 2-8°C[2]

Note: The data presented is for the hydrochloride salt. Properties of the free base may vary.

Synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate: A Proposed Pathway

A robust and scalable synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate is crucial for its application in drug development. While specific literature detailing its synthesis is scarce, a logical and field-proven approach involves a two-step process starting from commercially available materials.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Alternative Step 1: Reductive Amination 4-aminopiperidine 4-Aminopiperidine intermediate Methyl 2-(4-aminopiperidin-1-yl)acetate 4-aminopiperidine->intermediate Base, Solvent methyl_chloroacetate Methyl Chloroacetate methyl_chloroacetate->intermediate ketone Methyl (4-oxopiperidin-1-yl)acetate intermediate_alt Methyl 2-(4-aminopiperidin-1-yl)acetate ketone->intermediate_alt ammonia Ammonia ammonia->intermediate_alt reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->intermediate_alt Solvent Analytical_Workflow Sample Methyl 2-(4-aminopiperidin-1-yl)acetate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI/ESI) Sample->MS IR FT-IR Spectroscopy Sample->IR Purity Purity Assessment (HPLC, GC) Sample->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Final_Product Qualified Building Block Purity->Final_Product Structure_Confirmation->Final_Product

Sources

In-Silico ADME Profiling of Methyl 2-(4-aminopiperidin-1-yl)acetate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Early ADME Assessment in Drug Discovery

In the contemporary drug discovery landscape, the adage "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage clinical trials due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] To mitigate these costly failures, the integration of predictive computational models in the early phases of research and development has become indispensable. This technical guide provides an in-depth, in-silico ADME-Tox characterization of Methyl 2-(4-aminopiperidin-1-yl)acetate , a novel small molecule with therapeutic potential. By leveraging robust computational tools, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive pharmacokinetic and safety profile to guide future experimental design and lead optimization strategies. This document eschews a rigid, templated approach, instead opting for a narrative that logically unfolds the multifaceted aspects of in-silico ADME prediction, grounded in scientific integrity and actionable insights.

The Subject Molecule: Methyl 2-(4-aminopiperidin-1-yl)acetate

The initial and most critical step in any in-silico analysis is the unambiguous identification of the molecule of interest. For the purpose of this guide, we will be utilizing the Simplified Molecular Input Line Entry System (SMILES) representation of Methyl 2-(4-aminopiperidin-1-yl)acetate.

SMILES: COC(=O)CN1CCC(N)CC1

This machine-readable format serves as the direct input for the various predictive models discussed herein. A two-dimensional representation of the structure is provided below for clarity.

Chemical structure of Methyl 2-(4-aminopiperidin-1-yl)acetate

The Computational Workflow: A Self-Validating System

The credibility of in-silico predictions hinges on the robustness and validation of the underlying algorithms. For this analysis, we will primarily employ the SwissADME web tool, a widely recognized and validated platform developed by the Swiss Institute of Bioinformatics.[1] SwissADME provides a comprehensive suite of predictive models for assessing physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. The causality behind this choice lies in its transparent methodologies and the integration of multiple predictive models, which allows for a more holistic and reliable assessment.

The workflow for this in-depth analysis is depicted in the following diagram:

ADME_Workflow cluster_input Input cluster_prediction In-Silico Prediction Engine (SwissADME) cluster_output Output & Analysis smiles SMILES String COC(=O)CN1CCC(N)CC1 physchem Physicochemical Properties smiles->physchem pk Pharmacokinetics smiles->pk drug_likeness Drug-Likeness smiles->drug_likeness med_chem Medicinal Chemistry smiles->med_chem data_table Quantitative Data Summary Table physchem->data_table pk->data_table drug_likeness->data_table med_chem->data_table interpretation In-depth Analysis & Discussion data_table->interpretation recommendations Strategic Recommendations interpretation->recommendations BOILED_Egg BOILED-Egg Model for Methyl 2-(4-aminopiperidin-1-yl)acetate cluster_egg yolk white molecule

Figure 2: Predicted position of Methyl 2-(4-aminopiperidin-1-yl)acetate on the BOILED-Egg plot. The molecule falls within the region of high GI absorption (white) but outside the region of high BBB permeability (yolk).
Metabolism

The biotransformation of drugs, primarily by the cytochrome P450 (CYP) enzyme system, is a major determinant of their clearance and potential for drug-drug interactions.

  • CYP450 Inhibition:

    • CYP1A2 Inhibitor: No

    • CYP2C19 Inhibitor: No

    • CYP2C9 Inhibitor: No

    • CYP2D6 Inhibitor: No

    • CYP3A4 Inhibitor: No

Expert Insight: The prediction that Methyl 2-(4-aminopiperidin-1-yl)acetate is not a significant inhibitor of the five major CYP isoforms is a highly desirable characteristic. [2]This suggests a lower likelihood of causing clinically relevant drug-drug interactions when co-administered with other medications that are metabolized by these enzymes.

Excretion

While direct prediction of excretion pathways is complex, the physicochemical properties provide valuable clues. The high water solubility of the molecule suggests that renal excretion is likely to be a significant route of elimination.

Drug-Likeness and Medicinal Chemistry Friendliness

Beyond its ADME profile, a successful drug candidate must possess favorable "drug-like" properties and be amenable to chemical modification.

Drug-Likeness Rules

Several rule-based filters have been developed to assess the drug-likeness of a molecule based on its physicochemical properties.

RulePredictionViolations
Lipinski's Rule of Five Yes0
Ghose Filter Yes0
Veber Rule Yes0
Egan Rule Yes0
Muegge Rule Yes0

Interpretation: The molecule passes all major drug-likeness filters without any violations. This is a strong indicator of its potential to be developed into an orally bioavailable drug.

Medicinal Chemistry Friendliness

This assessment looks for the presence of chemically reactive or undesirable functional groups that could lead to toxicity or metabolic instability.

  • PAINS (Pan Assay Interference Compounds) Alert: 0 alerts. This indicates that the molecule is unlikely to interfere with in-vitro assays, a common issue with certain chemical scaffolds.

  • Brenk Alert: 0 alerts. This suggests the absence of structural motifs known to be associated with toxicity or poor metabolic stability. [3]* Lead-Likeness: Yes (0 violations). This indicates that the molecule possesses physicochemical properties suitable for a lead compound, allowing for further optimization.

  • Synthetic Accessibility: 1.83. This score suggests that the molecule is relatively easy to synthesize, which is an important practical consideration in drug development. [3] The "Bioavailability Radar" from SwissADME provides a concise visual summary of the molecule's drug-likeness.

Figure 3: The bioavailability radar for Methyl 2-(4-aminopiperidin-1-yl)acetate. The blue area represents the molecule's properties, which fall well within the optimal pink area for oral bioavailability.

Synthesis of Findings and Strategic Recommendations

The in-silico ADME-Tox profiling of Methyl 2-(4-aminopiperidin-1-yl)acetate reveals a promising candidate with several desirable drug-like properties.

Key Strengths:

  • Excellent Drug-Likeness: The molecule adheres to all major rule-based filters, suggesting a high probability of favorable oral bioavailability.

  • Favorable Safety Profile: The absence of predicted CYP450 inhibition and structural alerts for toxicity or assay interference is a significant advantage.

  • Good Physicochemical Properties: The molecule's size, polarity, and conformational rigidity are all within optimal ranges.

  • Synthetic Accessibility: The predicted ease of synthesis is a practical benefit for further development.

Potential Challenges and Areas for Optimization:

  • Low Lipophilicity and High Polarity: While contributing to good solubility, this may limit passive permeability. Experimental validation of permeability (e.g., using Caco-2 or PAMPA assays) is strongly recommended.

  • Lack of Predicted BBB Permeation: This is a critical consideration that will dictate the therapeutic applications of this molecule. If CNS activity is desired, medicinal chemistry efforts will need to focus on increasing lipophilicity and/or exploring active transport mechanisms. If peripheral activity is the goal, this property is advantageous.

Strategic Recommendations:

  • Experimental Validation: The in-silico predictions presented in this guide should be viewed as a well-informed hypothesis. It is imperative to conduct in-vitro experiments to validate these findings, with a particular focus on:

    • Aqueous solubility.

    • Permeability across Caco-2 cell monolayers.

    • Metabolic stability in liver microsomes.

    • Experimental determination of LogP/LogD.

  • Therapeutic Indication-Guided Optimization: The future development of this molecule should be closely tied to its intended therapeutic target.

    • For CNS targets: A focused medicinal chemistry campaign to increase lipophilicity without compromising other favorable properties will be necessary. This could involve the addition of lipophilic groups or the masking of polar functionalities.

    • For peripheral targets: The current scaffold represents an excellent starting point. Further optimization can focus on enhancing potency and selectivity for the intended target.

  • In-Vivo Pharmacokinetic Studies: Following successful in-vitro validation, progression to in-vivo pharmacokinetic studies in a relevant animal model (e.g., rat) will be essential to determine key parameters such as oral bioavailability, clearance, and volume of distribution.

Conclusion

This in-depth technical guide has provided a comprehensive in-silico ADME-Tox profile of Methyl 2-(4-aminopiperidin-1-yl)acetate. The analysis indicates that this molecule possesses a promising drug-like profile with several key strengths, including excellent predicted oral bioavailability and a favorable safety profile. The primary challenge identified is its low lipophilicity, which may impact passive permeability and precludes blood-brain barrier penetration. The strategic recommendations outlined provide a clear path forward for the experimental validation and further optimization of this promising lead compound. By integrating such detailed in-silico assessments early in the drug discovery process, we can make more informed decisions, reduce attrition rates, and ultimately accelerate the delivery of novel and effective therapies to patients.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

  • Egan, W. J., Merz, K. M., & Baldwin, J. J. (2000). Prediction of drug absorption using multivariate statistics. Journal of medicinal chemistry, 43(21), 3867-3877. [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623. [Link]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of combinatorial chemistry, 1(1), 55-68. [Link]

  • Brenk, R., Schipani, A., James, D., & Krasowski, A. (2008). Lessons learnt from assembling screening libraries for drug discovery for neglected diseases. ChemMedChem, 3(3), 435-444. [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]

Sources

"Methyl 2-(4-aminopiperidin-1-yl)acetate" for novel compound library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Application of Methyl 2-(4-aminopiperidin-1-yl)acetate for Novel Compound Library Synthesis

Introduction: Unlocking Chemical Diversity with a Privileged Scaffold

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. The identification of novel, potent, and selective small molecules hinges on the strategic construction of compound libraries. These libraries must balance structural diversity with physicochemical properties conducive to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Within this context, certain molecular frameworks, often termed "privileged scaffolds," have emerged as foundational elements in medicinal chemistry due to their recurrent appearance in bioactive compounds and their ability to support diverse functionalization.[1][2]

The 4-aminopiperidine motif is a quintessential example of such a privileged scaffold.[3][4][5] Its saturated heterocyclic core often imparts improved solubility and metabolic stability, while the presence of two distinct nitrogen atoms—a secondary ring amine and a primary exocyclic amine—provides two orthogonal vectors for chemical diversification.[6] This guide focuses on a particularly versatile derivative of this scaffold: Methyl 2-(4-aminopiperidin-1-yl)acetate .

This bifunctional building block integrates the desirable 4-aminopiperidine core with a methyl ester handle, which can serve as a synthetic precursor or be carried through subsequent transformations. The strategic value of this reagent lies in its ability to serve as a central hub for generating vast libraries of disubstituted piperidines through reliable, high-throughput chemistries. This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, and core applications of Methyl 2-(4-aminopiperidin-1-yl)acetate, presenting field-proven protocols and the causal logic behind key experimental choices.

Section 1: Core Compound Profile & Handling

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use. This section outlines the key physicochemical data and safety considerations for Methyl 2-(4-aminopiperidin-1-yl)acetate, typically supplied as its hydrochloride salt to enhance stability and handling.

Physicochemical Data Summary

The following table summarizes the essential properties of the hydrochloride salt form of the title compound.

PropertyValueSource
Compound Name Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride[7]
CAS Number 206274-39-7[7]
Molecular Formula C₈H₁₇ClN₂O₂[7]
Molecular Weight 208.69 g/mol [7]
Appearance Typically an off-white to white solidSupplier Data
Storage Inert atmosphere, 2-8°C[7]
Safety & Handling

As with any laboratory chemical, appropriate safety measures are essential. The available data for Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride indicates the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Measures: Standard laboratory practice dictates the use of personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[8]

Section 2: Synthesis of the Core Building Block

While Methyl 2-(4-aminopiperidin-1-yl)acetate is commercially available, understanding its synthesis provides valuable context for quality control and potential in-house production. A common and robust route begins with commercially available 4-amino-1-Boc-piperidine, leveraging the Boc (tert-butyloxycarbonyl) group to selectively protect the primary amine, allowing for initial functionalization of the secondary ring amine.

Synthetic Workflow

The synthesis is a two-step process: (1) N-alkylation of the piperidine ring with a methyl haloacetate, followed by (2) acidic deprotection of the Boc group to liberate the primary amine.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Boc Deprotection A 4-Amino-1-Boc-piperidine D Methyl 2-(4-(Boc-amino)piperidin-1-yl)acetate A->D B Methyl Bromoacetate (BrCH₂CO₂Me) B->D C Base (e.g., K₂CO₃) Solvent (e.g., ACN) C->D E Methyl 2-(4-(Boc-amino)piperidin-1-yl)acetate G Methyl 2-(4-aminopiperidin-1-yl)acetate (Hydrochloride Salt) E->G F Strong Acid (e.g., HCl in Dioxane) F->G

Caption: Synthetic pathway for Methyl 2-(4-aminopiperidin-1-yl)acetate.

Detailed Synthesis Protocol

Step 1: Synthesis of Methyl 2-(4-(tert-butoxycarbonylamino)piperidin-1-yl)acetate

  • To a solution of 4-amino-1-Boc-piperidine (1.0 eq) in acetonitrile (ACN), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension vigorously at room temperature.

  • Add methyl bromoacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70°C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired product.

Causality Insight: The use of a Boc protecting group is critical for regioselectivity. The secondary amine of the piperidine ring is more nucleophilic than the electronically shielded primary amine of the Boc-protected group, ensuring the alkylation occurs exclusively at the desired position.[9] K₂CO₃ serves as a mild base to scavenge the HBr generated during the reaction.

Step 2: Synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride

  • Dissolve the purified product from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Cool the solution in an ice bath (0°C).

  • Slowly add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M solution, 3-4 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • The product hydrochloride salt will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be triturated with diethyl ether or another non-polar solvent, filtered, and dried under vacuum to yield the final product.

Causality Insight: Strong acidic conditions are required to cleave the acid-labile Boc group. The use of HCl in an organic solvent provides these conditions and directly furnishes the stable hydrochloride salt of the product, which is often a crystalline, easily handled solid.

Section 3: Application in Novel Compound Library Synthesis

The true power of Methyl 2-(4-aminopiperidin-1-yl)acetate lies in its utility as a divergent building block. The primary amine at the C4 position is a versatile handle for a wide array of robust and well-established chemical transformations, making it ideal for parallel synthesis and library generation.[6][10]

Library Generation via Amide Bond Formation

One of the most common and powerful reactions in medicinal chemistry is the formation of an amide bond.[11] The primary amine of our scaffold can be readily coupled with a diverse library of carboxylic acids to generate a vast array of N-acylated piperidine derivatives.

G cluster_0 Amide Coupling Workflow A Methyl 2-(4-aminopiperidin-1-yl)acetate E Amide Library (R-CONH-Piperidine-...) A->E B Carboxylic Acid Library (R-COOH) B->E C Coupling Reagent (e.g., HATU, EDC) C->E D Base (e.g., DIPEA) D->E

Caption: General workflow for amide library synthesis.

Detailed Protocol: Parallel Amide Coupling

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.2 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

    • Prepare stock solutions of a library of diverse carboxylic acids (1.1 eq each) in DMF.

    • Prepare a stock solution of a coupling reagent, for example, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.1 eq) in DMF.

  • Reaction Execution:

    • Dispense the amine/DIPEA solution into each well of the 96-well plate.

    • Dispense each unique carboxylic acid solution into its corresponding well.

    • Initiate the reactions by dispensing the HATU solution into each well.

    • Seal the plate and allow it to shake at room temperature for 12-18 hours.

  • Work-up and Analysis:

    • After the reaction is complete, the crude reaction mixtures can be directly analyzed by LC-MS to confirm product formation and purity.

    • For purification, a high-throughput reversed-phase HPLC system is typically employed.

Trustworthiness & Expertise: The choice of coupling reagent is critical. While classic carbodiimides like EDC are effective, uronium-based reagents like HATU are often preferred in library synthesis for their high efficiency, fast reaction times, and minimal side reactions.[12] The inclusion of a base (DIPEA) is necessary both to free the amine from its hydrochloride salt and to neutralize the acid formed during the coupling reaction.

Library Generation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with an aldehyde or ketone in the presence of a reducing agent.[13] This allows for the introduction of a wide variety of alkyl and aryl-alkyl substituents onto the primary amine.

G cluster_0 Reductive Amination Workflow A Methyl 2-(4-aminopiperidin-1-yl)acetate E Secondary Amine Library (R-CH₂-NH-Piperidine-...) A->E B Aldehyde/Ketone Library (R-CHO / R₂CO) B->E C Reducing Agent (e.g., NaBH(OAc)₃) C->E D Solvent (e.g., DCE) D->E

Caption: General workflow for reductive amination library synthesis.

Detailed Protocol: Parallel Reductive Amination

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride (1.0 eq) and DIPEA (1.1 eq) in a solvent such as dichloroethane (DCE).

    • Prepare stock solutions of a library of diverse aldehydes or ketones (1.0 eq each) in DCE.

  • Reaction Execution:

    • Dispense the amine/DIPEA solution into each well of a 96-well plate.

    • Dispense each unique aldehyde/ketone solution into its corresponding well.

    • Allow the mixture to stir for 20-30 minutes to facilitate the formation of the intermediate imine/enamine.[13]

    • Add solid sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to each well.

    • Seal the plate and shake at room temperature for 18-24 hours.

  • Work-up and Analysis:

    • Quench the reactions by adding an aqueous solution of sodium bicarbonate.

    • Extract the products with a suitable organic solvent (e.g., dichloromethane).

    • The organic extracts can then be concentrated and analyzed by LC-MS.

Trustworthiness & Expertise: Sodium triacetoxyborohydride is the reducing agent of choice for most reductive aminations.[14][15] It is milder and more selective for imines over carbonyls compared to agents like sodium borohydride, which reduces the risk of consuming the starting aldehyde/ketone before it can react with the amine.[14] The initial pre-mixing period allows for the equilibrium formation of the iminium ion, which is the species that is ultimately reduced.

Library Generation via Urea and Thiourea Formation

Urea and thiourea moieties are valuable functional groups in medicinal chemistry, known for their ability to act as potent hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[16] The primary amine of our scaffold can react cleanly with isocyanates and isothiocyanates to form these derivatives.

G cluster_0 Urea/Thiourea Synthesis Workflow A Methyl 2-(4-aminopiperidin-1-yl)acetate D Urea/Thiourea Library (R-NH-C(X)-NH-Piperidine-...) A->D B Isocyanate/Isothiocyanate Library (R-NCO / R-NCS) B->D C Solvent (e.g., DCM) C->D

Caption: General workflow for urea and thiourea library synthesis.

Detailed Protocol: Parallel Urea/Thiourea Synthesis

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride (1.0 eq) and DIPEA (1.1 eq) in a solvent such as dichloromethane (DCM).

    • Prepare stock solutions of a library of diverse isocyanates or isothiocyanates (1.0 eq each) in DCM.

  • Reaction Execution:

    • Dispense the amine/DIPEA solution into each well of a 96-well plate.

    • Add the isocyanate or isothiocyanate solution to each corresponding well.

    • Seal the plate and shake at room temperature. These reactions are often very fast and can be complete within 1-2 hours.

  • Work-up and Analysis:

    • The reaction mixture can often be concentrated and the residue purified directly by chromatography or crystallization.

    • Analysis is performed by LC-MS to confirm product identity and purity.

Trustworthiness & Expertise: This reaction is highly reliable and typically proceeds to completion without the need for a catalyst.[17] The primary amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate/isothiocyanate. The reaction is generally clean, high-yielding, and tolerant of a wide range of functional groups on the R-group of the isocyanate, making it exceptionally well-suited for library synthesis.

Section 4: Conclusion

Methyl 2-(4-aminopiperidin-1-yl)acetate is a powerful and versatile building block for the synthesis of novel compound libraries. Its bifunctional nature, combining the privileged 4-aminopiperidine scaffold with a reactive primary amine handle, enables rapid diversification through robust and scalable chemical reactions. By employing well-established protocols for amide coupling, reductive amination, and urea/thiourea formation, researchers can efficiently generate large, structurally diverse libraries centered on a core motif with favorable pharmacokinetic properties. The strategic use of this reagent can significantly accelerate hit-finding and lead-optimization efforts in modern drug discovery programs.

References

  • De la Rosa, M., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Devereux, M., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Retrieved from [Link]

  • Webster, E. R., et al. (2018). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Webster, E. R., et al. (2018). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. PubMed. Retrieved from [Link]

  • Hassan, M. A., et al. (2014). Synthesis of Some Novel Urea, Thiourea and Amide Derivatives through Three Components one pot Reaction and their Antitumor Activity. Chemical and Process Engineering Research. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis. Retrieved from [Link]

  • D'hooghe, M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2019). Safety Data Sheet - Methyl Acetate. Retrieved from [Link]

  • Matassini, C., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

  • Wang, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Sousa, M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of Methyl 2-(4-aminopiperidin-1-yl)acetate in the Synthesis of Next-Generation Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Targeted Inflammation Therapy

In the landscape of modern drug discovery, particularly in the development of targeted anti-inflammatory therapies, the strategic selection of molecular building blocks is paramount. Methyl 2-(4-aminopiperidin-1-yl)acetate has emerged as a critical intermediate, offering a unique combination of structural features that are highly advantageous for the synthesis of potent and selective kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this versatile scaffold, with a focus on the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of various inflammatory and autoimmune disorders.[1][2]

The core value of Methyl 2-(4-aminopiperidin-1-yl)acetate lies in its bifunctional nature. The piperidine ring serves as a robust, non-planar scaffold that can orient substituents in distinct three-dimensional space, a crucial aspect for achieving high-affinity interactions with the ATP-binding pocket of kinases. The primary amino group at the 4-position provides a key attachment point for the pharmacophoric core of the drug, while the methyl acetate group at the 1-position acts as a flexible linker, enabling fine-tuning of physicochemical properties such as solubility and cell permeability. This strategic arrangement allows for the modular and efficient assembly of complex drug molecules with desirable pharmacokinetic and pharmacodynamic profiles.

This document will provide a detailed protocol for the synthesis of a representative JAK inhibitor, Oclacitinib, highlighting the pivotal role of Methyl 2-(4-aminopiperidin-1-yl)acetate. Furthermore, it will delve into the underlying scientific principles, offering insights into the causality behind experimental choices and the mechanism of action of the resulting therapeutic agents.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis.

PropertyValueSource
Molecular Formula C₈H₁₆N₂O₂-
Molecular Weight 172.23 g/mol -
Appearance Off-white to light yellow solidCommercial Suppliers
Solubility Soluble in methanol, ethanol, and waterCommercial Suppliers
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.Commercial Suppliers

Safety Precautions: As with all amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Protocol: Synthesis of Oclacitinib, a Representative JAK Inhibitor

This protocol outlines a representative synthesis of Oclacitinib, a selective JAK1 inhibitor, demonstrating the application of Methyl 2-(4-aminopiperidin-1-yl)acetate. The synthesis involves two key stages: the preparation of the pyrrolo[2,3-d]pyrimidine core and the subsequent nucleophilic aromatic substitution with the piperidine intermediate.

Part 1: Synthesis of the Core Intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

The 7-deazapurine core is a common feature in many kinase inhibitors, mimicking the adenine scaffold of ATP.[3]

Reaction Scheme:

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Malononitrile Malononitrile Intermediate1 2-amino-1-cyano-4,4-dimethoxy-1-butene Malononitrile->Intermediate1 Chloroacetaldehyde Chloroacetaldehyde (dimethyl acetal) Chloroacetaldehyde->Intermediate1 Formamidine_acetate Formamidine acetate POCl3 POCl3 Intermediate2 7H-pyrrolo[2,3-d]pyrimidin-4-ol Intermediate1->Intermediate2 Formamidine acetate, NaOEt, EtOH Product 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate2->Product POCl3, heat Coupling Reaction Core 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate Methyl 2-(4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)acetate Core->Intermediate Piperidine Methyl 2-(4-aminopiperidin-1-yl)acetate Piperidine->Intermediate Base DIPEA Base->Intermediate Solvent n-Butanol Solvent->Intermediate Product Oclacitinib Precursor Intermediate->Product Subsequent modifications JAK-STAT Pathway Cytokine Inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription (Pro-inflammatory genes) Nucleus->Gene initiates Oclacitinib Oclacitinib Oclacitinib->JAK inhibits

Sources

Application Notes & Protocols: Molecular Docking Studies of Methyl 2-(4-aminopiperidin-1-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its prevalence is due to its versatile stereochemistry and its ability to serve as a key pharmacophore, enabling crucial interactions with biological targets.[2][3] This guide focuses on a specific class of these compounds: derivatives of Methyl 2-(4-aminopiperidin-1-yl)acetate . Understanding how these derivatives interact with target proteins at a molecular level is paramount for rational drug design and lead optimization.

Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[4][5] By simulating the binding process, we can rapidly screen virtual libraries of derivatives, prioritize candidates for synthesis, and generate hypotheses about the structural determinants of their biological activity.[6] This document provides a comprehensive, experience-driven protocol for conducting molecular docking studies on Methyl 2-(4-aminopiperidin-1-yl)acetate derivatives, designed for researchers in drug discovery and computational biology.

Guiding Principles: The "Why" Behind the "How"

A successful molecular docking study is more than a computational exercise; it is a hypothesis-driven investigation. The aim is to generate a predictive model of the ligand-receptor complex.[4] This is achieved through two primary steps: sampling various conformations of the ligand within the protein's active site and then ranking these conformations using a scoring function.[4] The reliability of the final results hinges on meticulous preparation of both the ligand and the receptor, and rigorous validation of the docking protocol itself.

The Logic of the Workflow

Our workflow is designed as a self-validating system. Each stage builds upon the last, with checkpoints to ensure the integrity of the data and the biological relevance of the results. This approach moves beyond a simple checklist, emphasizing the causal links between proper preparation, robust simulation, and meaningful analysis.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis & Interpretation PDB Target Identification (e.g., from PDB) Prep_Receptor Receptor Preparation (Clean, Add Hydrogens, Assign Charges) PDB->Prep_Receptor Ligand_Design Ligand Design (Derivatives of Methyl 2-(4-aminopiperidin-1-yl)acetate) Prep_Ligand Ligand Preparation (3D Structure Gen, Energy Min.) Ligand_Design->Prep_Ligand Define_Site Binding Site Definition (Grid Box Generation) Prep_Receptor->Define_Site Docking Molecular Docking (e.g., AutoDock Vina) Prep_Ligand->Docking Validation Protocol Validation (Re-docking, RMSD < 2Å) Define_Site->Validation Validation->Docking Validated Protocol Analyze_Pose Pose & Score Analysis (Binding Energy, Clustering) Docking->Analyze_Pose Analyze_Interaction Interaction Analysis (H-Bonds, Hydrophobic) Analyze_Pose->Analyze_Interaction MD_Sim Post-Docking Refinement (e.g., MD Simulations) Analyze_Interaction->MD_Sim Optional Hypothesis Hypothesis Generation for In Vitro Testing Analyze_Interaction->Hypothesis

Caption: A comprehensive workflow for molecular docking studies.

Detailed Protocols

The following protocols provide step-by-step methodologies for each phase of the docking workflow. We will use AutoDock Tools and AutoDock Vina as illustrative software, though the principles are broadly applicable to other docking suites like Schrödinger, MOE, or GOLD.

Protocol 1: Target Receptor Preparation

Rationale: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential molecules (water, ions) and lacks hydrogen atoms.[7][8] Proper preparation is critical to ensure the receptor is chemically correct and ready for docking.[8]

  • Obtain Protein Structure: Download the 3D structure of your target protein from the . Choose a high-resolution crystal structure, preferably one co-crystallized with a ligand in the binding site of interest.

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, AutoDock Tools).

    • Remove all non-essential components, such as water molecules, co-factors, and ions, unless they are known to be critical for ligand binding.

    • If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.

  • Add Hydrogens and Assign Charges:

    • Most PDB files do not contain hydrogen atoms. Add polar hydrogens, as they are crucial for forming hydrogen bonds.

    • Merge non-polar hydrogens to simplify the calculation.

    • Assign partial charges to all atoms (e.g., using the Gasteiger charge calculation method).

    • In AutoDock Tools: Edit > Hydrogens > Add (select Polar Only), then Edit > Charges > Compute Gasteiger.

  • Save in PDBQT Format: The PDBQT format is a modified PDB format that includes atomic charge and atom type information required by AutoDock.[5]

    • In AutoDock Tools: Grid > Macromolecule > Choose, select the prepared protein, and save it as a .pdbqt file.

Protocol 2: Ligand Preparation

Rationale: The ligand's 3D conformation, charge distribution, and rotatable bonds must be accurately defined. This ensures the docking algorithm can effectively explore the conformational space of the ligand to find the most favorable binding pose.

  • Generate 3D Structures: Draw the 2D structures of Methyl 2-(4-aminopiperidin-1-yl)acetate and its derivatives using software like ChemDraw or MarvinSketch. Convert these 2D structures to 3D .mol or .sdf files.

  • Energy Minimization: Perform an energy minimization of the 3D structures using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done in software like Avogadro or Open Babel.

  • Define Torsion Tree and Rotatable Bonds:

    • Load the minimized ligand structure into AutoDock Tools.

    • The software will automatically detect rotatable bonds. You can manually inspect and adjust these if necessary to allow for appropriate flexibility during docking.[8]

    • In AutoDock Tools: Ligand > Input > Choose, select the ligand, and the program will automatically define the torsion root and rotatable bonds.

  • Save in PDBQT Format: Save the prepared ligand file in the .pdbqt format.

    • In AutoDock Tools: Ligand > Output > Save as PDBQT.

Protocol 3: Docking Protocol Validation

Rationale: This is the most critical step for ensuring the trustworthiness of your results.[9] Validation confirms that your chosen docking parameters can accurately reproduce a known binding pose.[10]

  • Select a Co-crystallized Ligand: Use the native ligand from the PDB structure you prepared in Protocol 1.

  • Perform Re-docking: Dock the extracted native ligand back into the binding site of its own receptor using the exact same preparation and docking parameters you intend to use for your derivative library.[9][11]

  • Calculate Root-Mean-Square Deviation (RMSD): Superimpose the top-ranked docked pose of the native ligand with its original co-crystallized position. Calculate the RMSD between the heavy atoms.

  • Acceptance Criteria: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your docking protocol can reliably reproduce the experimental binding mode.[7][10][12] If the RMSD is higher, you must adjust your docking parameters (e.g., grid box size, exhaustiveness) and repeat the validation.

Protocol 4: Molecular Docking Simulation

Rationale: This protocol executes the docking run, where the software systematically searches for the best binding poses of your prepared ligands within the defined active site of the receptor.

  • Define the Binding Site (Grid Box):

    • The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.[5]

    • If you have a co-crystallized ligand, center the grid box on this ligand, ensuring it is large enough (e.g., 60x60x60 points with 0.375 Å spacing) to encompass the entire binding pocket and allow for ligand rotation.

    • In AutoDock Tools: Grid > Grid Box.

  • Configure Docking Parameters:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files and the grid box coordinates.

    • Set the exhaustiveness parameter. This controls the thoroughness of the search (a value of 8 is a good starting point; higher values increase accuracy but also computation time).

    • Set num_modes to specify how many binding modes (poses) to generate (e.g., 10-20).

  • Launch the Docking Job: Run AutoDock Vina from the command line, providing your configuration file as input: vina --config conf.txt --log log.txt

Data Analysis and Interpretation

The output of a docking run is a set of binding poses for each ligand, ranked by a scoring function. The key is to transform this raw data into actionable insights.

Binding Affinity and Pose Analysis

The docking score is an estimation of the binding free energy (ΔG), typically in kcal/mol.[13] A more negative score indicates a stronger, more stable interaction between the ligand and the receptor.[14][15]

  • Examine Binding Energies: Compare the binding energies of your derivatives. A significantly lower (more negative) binding energy suggests a higher predicted affinity.[13]

  • Visualize Binding Poses: Use a molecular visualizer to inspect the top-ranked poses. Ensure the ligand's conformation is sterically reasonable and that it makes meaningful interactions with the protein.

  • Cluster Analysis: The docking results often group similar poses into clusters. The lowest-energy pose in the most populated cluster is often the most representative and reliable binding mode.

G cluster_interactions Key Interactions Receptor Ligand Methyl 2-(4-aminopiperidin-1-yl)acetate Derivative HBond Hydrogen Bond Ligand->HBond e.g., with Asp, Glu, Ser Hydrophobic Hydrophobic Interaction Ligand->Hydrophobic e.g., with Leu, Val, Phe SaltBridge Salt Bridge (Ionic) Ligand->SaltBridge e.g., with Asp, Glu, Lys

Caption: Ligand-receptor interactions within the binding site.

Quantitative Data Summary

Summarize your findings in a clear, structured table. This allows for easy comparison between different derivatives and helps in identifying structure-activity relationships (SAR).

Derivative IDModification on Parent ScaffoldBinding Energy (kcal/mol)Key Interacting ResiduesH-Bonds
Parent Methyl 2-(4-aminopiperidin-1-yl)acetate-7.2Asp129, Tyr334, Phe2902
DERIV-01 Addition of a p-chloro-phenyl group-8.5Asp129, Tyr334, Trp86 2
DERIV-02 Replacement of methyl ester with ethyl ester-7.4Asp129, Tyr334, Phe2902
DERIV-03 Addition of a hydroxyl group to piperidine-7.9Asp129 , Tyr334, Ser130 4

This is a hypothetical data table for illustrative purposes.

From this table, one could hypothesize that adding a bulky hydrophobic group (DERIV-01) enhances binding by engaging with a hydrophobic pocket (Trp86), and adding a hydrogen bond donor (DERIV-03) increases affinity by forming new interactions with a polar residue (Ser130). These are the types of testable hypotheses that guide subsequent experimental work.

Post-Docking Refinement

While docking provides a static snapshot, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex in a more dynamic, physiologically relevant environment.[11][14] Techniques like MM-PBSA/GBSA can also provide more accurate estimations of binding free energy.[14] These advanced methods are recommended for refining the results for high-priority candidates before committing to synthesis.

Conclusion

This guide provides a robust and validated framework for conducting molecular docking studies on Methyl 2-(4-aminopiperidin-1-yl)acetate derivatives. By adhering to these protocols—with a strong emphasis on meticulous preparation and rigorous validation—researchers can generate reliable in silico data. These findings are invaluable for prioritizing compounds, understanding structure-activity relationships, and ultimately accelerating the journey from computational hit to viable drug candidate.

References

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Nadeem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Pharmaceutical Chemistry Journal. [Link]

  • Adeniji, S. E., Uba, S., & Uzairu, A. (2019). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives. Theoretical and Computational Chemistry. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • Akinyelu, J., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]

  • Govekar, R. B., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure & Dynamics. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Sanner, M. F. (1999). Python: a programming language for software integration and development. Journal of molecular graphics & modelling, 17(1), 57–61. [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 14(5), e1006152. [Link]

  • Galaxy Training. (2019). Protein-ligand docking. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Seeliger, D. (2018). Molecular Docking - An easy protocol. [Link]

  • ResearchGate. (2025). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Journal of Taibah University for Science. [Link]

  • Al-Omaim, W. S., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Advances. [Link]

  • Sotriffer, C., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 48(1), 155–168. [Link]

  • Pourbasheer, E., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Link]

  • Semantic Scholar. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • Zhang, Q. W., & Jiang, X. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug design, development and therapy, 17, 867–883. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reaction Condition Optimization for Methyl 2-(4-aminopiperidin-1-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while seemingly straightforward, presents challenges in selectivity and yield optimization. This resource provides field-proven insights and detailed protocols to help you navigate these complexities.

Introduction: The Synthetic Challenge

The synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate involves the N-alkylation of 4-aminopiperidine with a methyl 2-haloacetate. The primary challenge lies in the chemoselectivity of this reaction. 4-aminopiperidine possesses two nucleophilic nitrogen atoms: a primary exocyclic amine and a secondary endocylcic amine. The secondary amine is generally more nucleophilic, but without proper strategy, a mixture of products is often obtained.

The most reliable and common strategy to achieve high selectivity is a three-step process:

  • Protection: The primary amino group is protected, typically with a tert-Butoxycarbonyl (Boc) group.

  • N-Alkylation: The protected intermediate is then selectively alkylated at the piperidine nitrogen.

  • Deprotection: The protecting group is removed to yield the final product.

This guide will focus on optimizing this three-step synthetic route.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate, presented in a question-and-answer format.

Scenario 1: Low Yield or No Reaction during N-Alkylation Step

Question: I am not seeing any product formation, or the yield is very low after reacting N-Boc-4-aminopiperidine with methyl chloroacetate. What could be the issue?

Answer: This is a common issue that can often be traced back to several factors related to your reaction conditions.

  • Insufficient Basicity: The N-alkylation of a secondary amine with an alkyl halide generates an acid (HCl or HBr) as a byproduct. This will protonate your starting amine, rendering it non-nucleophilic and halting the reaction. A base is crucial to neutralize this acid. If you are using a weak base like potassium carbonate (K₂CO₃), you may need to increase the temperature or use a stronger base.

  • Reactivity of the Alkylating Agent: Methyl chloroacetate is less reactive than methyl bromoacetate. If your reaction is sluggish, consider switching to methyl bromoacetate, which has a better leaving group.

  • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are generally preferred for this type of SN2 reaction as they can dissolve the reactants and facilitate the reaction without solvating the nucleophile excessively.

  • Temperature: While room temperature can be sufficient with a more reactive alkylating agent and a strong base, heating the reaction is often necessary, especially with methyl chloroacetate.

Troubleshooting Workflow:

start Low/No Product in N-Alkylation check_base Is the base strong enough? (e.g., K₂CO₃, DIPEA, NaH) start->check_base check_alkyl_halide Consider switching to Methyl Bromoacetate check_base->check_alkyl_halide Yes Increase base strength or equivalents Increase base strength or equivalents check_base->Increase base strength or equivalents No check_solvent Is the solvent appropriate? (e.g., DMF, Acetonitrile) check_alkyl_halide->check_solvent Yes Switch to Methyl Bromoacetate Switch to Methyl Bromoacetate check_alkyl_halide->Switch to Methyl Bromoacetate No check_temp Is the reaction temperature adequate? (RT to 80°C) check_solvent->check_temp Yes Switch to DMF or Acetonitrile Switch to DMF or Acetonitrile check_solvent->Switch to DMF or Acetonitrile No success Reaction Optimized check_temp->success Yes Increase temperature (e.g., 50-80°C) Increase temperature (e.g., 50-80°C) check_temp->Increase temperature (e.g., 50-80°C) No Increase base strength or equivalents->check_alkyl_halide No Switch to Methyl Bromoacetate->check_solvent No Switch to DMF or Acetonitrile->check_temp No Increase temperature (e.g., 50-80°C)->success No

Caption: Troubleshooting workflow for low/no N-alkylation product.

Scenario 2: Formation of Multiple Products (Side Reactions)

Question: My TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products is a clear indication of a lack of selectivity or subsequent reactions. The most common side products are:

  • Di-alkylation Product: The product, Methyl 2-(4-(N-Boc-amino)piperidin-1-yl)acetate, can be further alkylated by another molecule of methyl chloroacetate to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used or if the reaction is run for too long at high temperatures.

  • Amide Formation: Although less common under these conditions, the primary amine of the starting material (if unprotected) or the product (after in-situ deprotection) could potentially react with the ester functionality of methyl chloroacetate to form an amide.

  • Reaction at the Primary Amine (if unprotected): If the primary amine of 4-aminopiperidine is not protected, it can also be alkylated, leading to a mixture of N1-alkylated, N4-alkylated, and N1,N4-dialkylated products.

Strategies for Minimizing Side Products:

Side ProductCauseMitigation Strategy
Quaternary Salt Excess alkylating agent, prolonged high temperature.Use a stoichiometric amount or slight excess (1.1-1.2 eq.) of the alkylating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Amide Formation High temperatures, presence of a strong nucleophile.Maintain moderate reaction temperatures. Ensure complete protection of the primary amine.
N4-Alkylation Incomplete protection of the primary amine.Ensure the Boc-protection step goes to completion before proceeding with N-alkylation. Purify the Boc-protected intermediate if necessary.
Scenario 3: Difficulty in Product Purification

Question: I am having trouble purifying my final product. What are the best methods for purification?

Answer: Purification can be challenging due to the polar nature of the product and the potential for similar polarity of byproducts.

  • Column Chromatography: This is the most common method for purifying the Boc-protected intermediate and the final product. A silica gel column with a gradient elution system is typically effective. Start with a non-polar solvent system (e.g., Ethyl Acetate/Hexane) and gradually increase the polarity by adding a more polar solvent like methanol. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.

  • Acid-Base Extraction: This can be an effective way to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent.

  • Crystallization/Precipitation: If the final product is a solid, crystallization from a suitable solvent system can be an excellent purification method. Alternatively, the hydrochloride salt can be precipitated by bubbling HCl gas through an ethereal solution of the free base.

Frequently Asked Questions (FAQs)

Q1: Why is Boc protection necessary for the primary amine?

A1: The Boc (tert-Butoxycarbonyl) protecting group is used to temporarily block the reactivity of the primary amino group. This ensures that the N-alkylation reaction occurs selectively at the more nucleophilic secondary amine of the piperidine ring. Without protection, you would likely get a mixture of products from alkylation at both nitrogen atoms.

Q2: What are the standard conditions for Boc protection of 4-aminopiperidine?

A2: A common procedure involves reacting 4-aminopiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent like dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water. A base such as triethylamine (Et₃N) or sodium bicarbonate is often added to neutralize the acid formed during the reaction. The reaction is typically run at room temperature.

Q3: What is the best method for removing the Boc protecting group?

A3: The Boc group is typically removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. The reaction is usually fast and occurs at room temperature.

Q4: Can I use methyl bromoacetate instead of methyl chloroacetate?

A4: Yes, and it is often preferred. Methyl bromoacetate is more reactive than methyl chloroacetate due to bromine being a better leaving group. This can lead to faster reaction times and may allow for milder reaction conditions (e.g., lower temperature). However, it is also more expensive and is a potent lachrymator, requiring careful handling in a fume hood.[1]

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[2][3] Use a suitable solvent system (e.g., 10% Methanol in DCM) to achieve good separation between your starting material, product, and any potential byproducts. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable agent like potassium permanganate or ninhydrin.

Experimental Protocols

Protocol 1: Boc Protection of 4-Aminopiperidine
  • Dissolve 4-aminopiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add triethylamine (1.1 eq) to the solution and cool the flask in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in DCM to the reaction mixture.

  • Remove the ice bath and stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-aminopiperidine. The product can be used in the next step without further purification if it is of sufficient purity.

Protocol 2: N-Alkylation of N-Boc-4-aminopiperidine
  • Dissolve N-Boc-4-aminopiperidine (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Add methyl bromoacetate (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-70°C and stir for 4-8 hours.[4]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (1-(2-methoxy-2-oxoethyl)piperidin-4-yl)carbamate.

Protocol 3: Boc Deprotection
  • Dissolve the purified Boc-protected product (1.0 eq) in a 4M solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, evaporate the solvent under reduced pressure to obtain the hydrochloride salt of Methyl 2-(4-aminopiperidin-1-yl)acetate.

  • The free base can be obtained by neutralizing the salt with a base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.

Visualization of the Synthetic Pathway

cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection start 4-Aminopiperidine reagent1 (Boc)₂O, Et₃N DCM, RT start->reagent1 intermediate N-Boc-4-aminopiperidine reagent1->intermediate reagent2 Methyl Bromoacetate, K₂CO₃ DMF, 60-70°C intermediate->reagent2 protected_product tert-butyl (1-(2-methoxy-2-oxoethyl)piperidin-4-yl)carbamate reagent2->protected_product reagent3 4M HCl in Dioxane RT protected_product->reagent3 final_product Methyl 2-(4-aminopiperidin-1-yl)acetate (as HCl salt) reagent3->final_product

Caption: Synthetic pathway for Methyl 2-(4-aminopiperidin-1-yl)acetate.

References

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Ibrahim, T. H. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Yuan, C., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.
  • Grosse-Gehling, P., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
  • Waksmundzka-Hajnos, M. (2005). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
  • Bois, F., et al. (2009). An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin. Tetrahedron Letters, 50(26), 3511-3513.
  • Brimble, M. A., & Duncalf, L. J. (2000). tert-Butyl methoxy(2-propynyl)
  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl)
  • Hostettmann, K., et al. (2005). Chapter 6: Thin-Layer Chromatography. In Natural Product Analysis (pp. 135-156). Humana Press.
  • Nandi, S., et al. (2015). PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. JOURNAL OF PHARMACEUTICAL RESEARCH AND OPINION, 5(5), 15-20.
  • MacMillan, D. W. C., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.
  • Brimble, M. A., & Duncalf, L. J. (2000). tert-Butyl methoxy(2-propynyl)
  • Kappe, C. O. (2009).
  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Field, L. D., et al. (2007). Basic 1H- and 13C-NMR Spectroscopy.
  • How to purify sample when in less amount by using preparative TLC card method. (2023, December 24). YouTube. Retrieved from [Link]

  • Column Chromatography and TLC. (2024, January 14). YouTube. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Linagliptin-impurities. Retrieved from [Link]

  • Gunanathan, C., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • Stoyanov, S., et al. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(5), 2135.
  • On the Selective N-Methylation of BOC-Protected Amino Acids. (2019). Organic Letters, 21(15), 5899-5903.
  • Taskinen, E. (2006). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. Magnetic Resonance in Chemistry, 44(9), 896-900.
  • CN105130879A - Preparation method of (R)
  • Best Conditions For N-Alkylation? (2022, March 3). Sciencemadness.org. Retrieved from [Link]

  • Wang, L., et al. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 6(81), 77801-77807.
  • Ingale, A. P., et al. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. New Journal of Chemistry, 42(15), 12481-12488.
  • Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21.
  • Yuan, C., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.

Sources

Technical Support Center: Purification of Methyl 2-(4-aminopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 2-(4-aminopiperidin-1-yl)acetate. This valuable building block possesses a unique combination of functional groups—a primary amine, a tertiary amine, and a methyl ester—which, while synthetically useful, present distinct challenges during isolation from reaction mixtures. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower you to overcome these hurdles efficiently.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the handling, analysis, and properties of Methyl 2-(4-aminopiperidin-1-yl)acetate.

Q1: What are the most common impurities I should expect from a typical synthesis?

A1: The impurity profile is highly dependent on the synthetic route, but common impurities generally include:

  • Unreacted Starting Materials: Such as 4-aminopiperidine and an alkylating agent (e.g., methyl 2-bromoacetate or methyl 2-chloroacetate).

  • Over-alkylation Products: Where the primary amine of the product reacts with another equivalent of the alkylating agent.

  • Hydrolysis Product: The corresponding carboxylic acid, "2-(4-aminopiperidin-1-yl)acetic acid," formed by the hydrolysis of the methyl ester during aqueous workup or prolonged exposure to moisture, especially under non-neutral pH.

  • Residual Solvents and Reagents: Including bases used in the reaction (like triethylamine or potassium carbonate) and reaction solvents.

Q2: How can I effectively monitor the reaction and purification process by TLC?

A2: Due to the presence of the primary amine and the compound's polarity, specific visualization techniques are required. A standard UV lamp may not be sufficient if your impurities lack a chromophore.

Stain/MethodTarget Functional GroupProcedureExpected Result
Ninhydrin Primary AmineDip TLC plate in ninhydrin solution, then heat gently.Product and unreacted 4-aminopiperidine will appear as purple or yellow spots.
Potassium Permanganate Readily Oxidizable GroupsDip TLC plate in KMnO₄ solution.Spots will appear as yellow-brown against a purple background. Useful for general visualization.
Iodine Chamber General (Organic Compounds)Place the dried TLC plate in a chamber with iodine crystals.Most organic compounds will appear as brown spots.

Q3: What are the recommended storage and handling conditions for the purified compound?

A3: As a free base, Methyl 2-(4-aminopiperidin-1-yl)acetate is susceptible to slow oxidation and can absorb atmospheric CO₂ and water. For long-term stability, it is best to store it as a hydrochloride salt.[1]

  • Free Base: Store under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C), protected from light.[2]

  • Hydrochloride Salt: Stable at room temperature when stored in a tightly sealed container, away from moisture.[3]

Q4: Is the compound stable to standard purification conditions?

A4: The compound's stability is a critical consideration. The methyl ester is sensitive to hydrolysis under both strongly acidic and basic conditions, particularly with heating.[4] The amine groups make the molecule basic and prone to strong interactions with acidic stationary phases like silica gel.[5]

Purification Troubleshooting Guide

This section is designed to provide direct solutions to specific problems encountered during the purification of Methyl 2-(4-aminopiperidin-1-yl)acetate.

Problem 1: My compound is streaking severely (tailing) on my silica gel column, leading to poor separation and mixed fractions.
DIAGNOSTIC WORKFLOW

start Problem: Severe Tailing on Silica Gel cause Cause: Strong interaction of basic amine groups with acidic silanol sites on silica surface. start->cause solution1 Solution 1: Modify Mobile Phase (Fastest Approach) cause->solution1 Is separation window large enough? solution2 Solution 2: Deactivate Silica Gel cause->solution2 Is separation difficult? solution3 Solution 3: Use Alternative Stationary Phase cause->solution3 Is compound unstable on silica? solution4 Solution 4: Alternative Purification Method cause->solution4 Is chromatography failing entirely? protocol1 Add 0.5-2% Triethylamine (TEA) or Ammonium Hydroxide (NH4OH) to the eluent. solution1->protocol1 Implement Protocol 1 protocol2 Pre-flush the packed column with eluent containing TEA before loading the sample. solution2->protocol2 Implement Protocol 1 (with pre-flush) alumina Use Neutral or Basic Alumina, or Reversed-Phase (C18) Silica. solution3->alumina Switch to... extraction Use Acid-Base Extraction to isolate the basic product from neutral or acidic impurities. solution4->extraction Implement Protocol 2

Caption: Troubleshooting decision tree for peak tailing.

Causality & Explanation

Standard silica gel is weakly acidic (pKa ≈ 4.5) due to the presence of silanol (Si-OH) groups on its surface. The basic amine groups in your molecule (pKa likely in the 9-10 range) undergo a strong acid-base interaction with these sites. This causes a portion of the molecules to "stick" to the stationary phase and elute slowly, resulting in a characteristic "tail" and poor separation efficiency.

Recommended Solutions
  • Solution A: Mobile Phase Modification (Recommended First Step)

    • Action: Add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, preventing your compound from interacting with them.

    • How-To: For a typical dichloromethane/methanol or ethyl acetate/methanol eluent system, add 0.5-2% triethylamine (TEA) or concentrated ammonium hydroxide (NH₄OH). Ammonium hydroxide is often preferred as it is more volatile and easier to remove under vacuum.

    • Rationale: The added base is a "sacrificial" molecule that binds to the active silanol sites, allowing your compound of interest to travel through the column without undesirable interactions, resulting in sharper, more symmetrical peaks.[5]

  • Solution B: Use an Alternative Stationary Phase

    • Action: If mobile phase modification is insufficient, switch to a different stationary phase.

    • How-To:

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Use a grade with standardized activity (Brockmann I-III).

      • Reversed-Phase Silica (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography using a solvent system like water/acetonitrile with a modifier (e.g., 0.1% TFA or formic acid) can be very effective.

Problem 2: My final product is contaminated with the starting material, 4-aminopiperidine.
Causality & Explanation

4-aminopiperidine is a small, highly polar molecule containing two basic nitrogen atoms. Its high polarity can cause it to either elute very slowly on normal-phase chromatography or move with an Rƒ close to that of the desired, also polar, product, making separation difficult.

Recommended Solution: Acid-Base Extraction
  • Action: Utilize the basicity of your product and the starting material to separate them from any non-basic impurities. This is a highly effective bulk purification technique to perform before chromatography.

  • Rationale: Both the product and the 4-aminopiperidine starting material have basic amine groups. These can be protonated by an acid (e.g., 1M HCl) to form water-soluble ammonium salts. Neutral or acidic impurities will remain in the organic layer and can be washed away. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will deprotonate your compounds, allowing them to be extracted back into an organic solvent. While this won't separate the product from the starting material, it will remove many other impurities. The separation of product from the highly polar 4-aminopiperidine is then typically more manageable via chromatography.

  • Protocol: See Protocol 2: Liquid-Liquid Acid-Base Extraction for a detailed, step-by-step guide.

Problem 3: My NMR analysis shows the presence of a carboxylic acid, but my mass spec is correct for the methyl ester.
Causality & Explanation

This indicates partial hydrolysis of the methyl ester to the corresponding carboxylic acid. This can occur during an aqueous workup if the pH is not carefully controlled, or if the crude product is purified on silica gel that has not been properly neutralized, as the acidic surface can catalyze hydrolysis over long exposure times.

Recommended Solutions
  • Solution A: Minimize Contact with Water and Non-neutral pH

    • Action: During your reaction workup, ensure any aqueous washes are performed quickly and with neutral or slightly basic solutions (e.g., saturated sodium bicarbonate solution followed by brine). Avoid prolonged stirring with acidic or basic aqueous layers.

  • Solution B: Purify via Chromatography with a Modified Eluent

    • Action: The carboxylic acid impurity is significantly more polar than your methyl ester product. It will stick very strongly to the top of a standard silica gel column.

    • How-To: Run flash chromatography using a mobile phase containing a base (as described in Problem 1). The base will help elute your desired ester while the highly polar carboxylic acid salt will likely remain at the origin or elute much later, allowing for a clean separation.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate peak tailing for basic compounds on standard silica gel.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a target Rƒ of 0.2-0.3 for your product. A good starting point is a gradient of Methanol (MeOH) in Dichloromethane (DCM).

  • Mobile Phase Preparation: Prepare your chosen eluent and add 1% concentrated ammonium hydroxide (NH₄OH). For example, for a 95:5 DCM:MeOH system, prepare a mixture of DCM (950 mL), MeOH (50 mL), and NH₄OH (10 mL).

  • Column Packing: Pack the column with silica gel using the prepared mobile phase (wet slurry packing is recommended).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column as usual, collecting fractions and monitoring by TLC. The addition of the base should result in symmetrical spots and improved separation.

  • Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. The ammonium hydroxide and excess ammonia will be removed under vacuum.

Protocol 2: Liquid-Liquid Acid-Base Extraction

This protocol is ideal for removing neutral or acidic impurities as a first-pass purification step.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (3 x volume of organic solvent). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Separation of Impurities: The organic layer, now containing any neutral or acidic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 5M Sodium Hydroxide (NaOH) or solid Potassium Carbonate (K₂CO₃), with stirring until the pH is >10.

  • Back-Extraction: Extract the now basic aqueous layer with DCM or EtOAc (3 x volume of aqueous layer). Your deprotonated, neutral product will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (but still potentially containing basic impurities) free base.

References

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450–6453. [Link]

  • Zhang, L., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Chemistry Research Guides. [Link]

  • Gao, W., et al. (2014). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Acta Biomaterialia, 10(5), 1935-1943. [Link]

Sources

common side reactions of "Methyl 2-(4-aminopiperidin-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(4-aminopiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the experimental use of this versatile building block.

Introduction to Methyl 2-(4-aminopiperidin-1-yl)acetate

Methyl 2-(4-aminopiperidin-1-yl)acetate is a bifunctional molecule featuring a primary amine, a secondary amine within a piperidine ring, and a methyl ester. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of novel therapeutics. However, the presence of multiple reactive sites can also lead to a variety of side reactions if not handled with appropriate care and consideration. This guide will walk you through potential challenges and provide solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of Methyl 2-(4-aminopiperidin-1-yl)acetate has a yellowish tint. Is it still usable?

A: A yellow color is often indicative of oxidation of the amine functionalities, a common issue with piperidine derivatives.[1] While minor discoloration may not significantly impact the outcome of all reactions, for high-purity applications such as in late-stage drug development, it is advisable to purify the material before use. Storage under an inert atmosphere (nitrogen or argon) and in a cool, dark place can help minimize oxidation.

Q2: I am seeing an unexpected loss of my starting material during workup. What could be the cause?

A: Methyl 2-(4-aminopiperidin-1-yl)acetate, being a diamine, can exhibit some water solubility, especially when protonated. During aqueous workups, particularly under acidic conditions, a portion of your material may be lost to the aqueous layer. To mitigate this, ensure the aqueous layer is basified to a pH > 10 before extraction with an organic solvent. Using a more polar solvent for extraction, or performing multiple extractions, can also improve recovery.

Q3: What are the best practices for storing Methyl 2-(4-aminopiperidin-1-yl)acetate?

A: To maintain the integrity of the compound, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator. Piperidine-containing compounds can be susceptible to oxidation at the amine group.[2] Additionally, the methyl ester is sensitive to moisture, which can lead to hydrolysis.

Troubleshooting Guide for Common Synthetic Applications

This section addresses specific issues that may arise when using Methyl 2-(4-aminopiperidin-1-yl)acetate in common synthetic transformations.

Amide Coupling Reactions

Methyl 2-(4-aminopiperidin-1-yl)acetate can be used to introduce the 4-aminopiperidin-1-yl)acetyl moiety via amide bond formation with a carboxylic acid. The primary amine is significantly more nucleophilic and less sterically hindered than the secondary piperidine nitrogen, making it the primary site of reaction.

Issue 1: Low yield of the desired amide product.

  • Possible Cause 1: Competing reaction at the secondary amine. While less reactive, the secondary amine can compete for the activated carboxylic acid, leading to a mixture of products.

  • Troubleshooting:

    • Choice of Coupling Reagent: Use a bulky coupling reagent that will preferentially react with the more accessible primary amine.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid to drive the reaction to completion at the primary amine.

    • Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) can enhance the selectivity for the more reactive primary amine.

  • Possible Cause 2: Guanidinium salt formation. Certain uronium-based coupling reagents (e.g., HBTU, HATU) can react with the primary amine to form a guanidinium byproduct, which terminates the peptide chain elongation.[3]

  • Troubleshooting:

    • Alternative Coupling Reagents: Consider using a carbodiimide-based coupling reagent like EDC in the presence of an additive like HOBt, which is less prone to this side reaction.[4]

Issue 2: Formation of a lactam side product.

  • Possible Cause: Intramolecular cyclization can occur where the primary amine attacks the methyl ester, leading to the formation of a six-membered lactam (a piperazinone derivative).[5][6] This is more likely to occur at elevated temperatures or under basic conditions.

  • Troubleshooting:

    • Temperature Control: Maintain a low reaction temperature throughout the coupling and workup process.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time for the side reaction to occur.

    • pH Control: Avoid strongly basic conditions during the reaction and workup.

G

N-Alkylation and Reductive Amination Reactions

These reactions typically target the secondary amine of the piperidine ring. The primary amine can also react, leading to a mixture of products if not properly managed.

Issue 1: Di-alkylation or di-amination at both nitrogen atoms.

  • Possible Cause: Both the primary and secondary amines are nucleophilic and can react with alkylating agents or undergo reductive amination.

  • Troubleshooting:

    • Protecting Groups: The most robust solution is to protect the primary amine with a suitable protecting group (e.g., Boc, Cbz) before performing the N-alkylation or reductive amination on the piperidine nitrogen. The protecting group can be removed in a subsequent step.

    • Stoichiometry Control: Using a limited amount of the alkylating agent or aldehyde (1.0 equivalent) can favor mono-alkylation/amination at the more nucleophilic secondary amine, but this often leads to incomplete conversion and a mixture of products that can be difficult to separate.

Issue 2: Formation of a diketopiperazine side product.

  • Possible Cause: Under thermal conditions, two molecules of Methyl 2-(4-aminopiperidin-1-yl)acetate can undergo intermolecular condensation to form a diketopiperazine.[7][8] This is a common side reaction for α-amino acid esters.

  • Troubleshooting:

    • Temperature Control: Avoid high temperatures during the reaction and purification steps.

    • Dilution: Running the reaction at a higher dilution can disfavor the intermolecular dimerization reaction.

G

Ester Hydrolysis

Issue: Premature hydrolysis of the methyl ester.

  • Possible Cause: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially in the presence of water.[3][9]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous, particularly if the reaction is sensitive to water.

    • pH Control: Avoid prolonged exposure to strongly acidic or basic aqueous solutions during workup. If an aqueous wash is necessary, perform it quickly and at a low temperature.

    • Non-Aqueous Workup: If possible, consider a non-aqueous workup to avoid hydrolysis.

Purification Challenges and Solutions

The presence of multiple functional groups in Methyl 2-(4-aminopiperidin-1-yl)acetate and its derivatives can present challenges during purification.

Issue Potential Cause Troubleshooting/Purification Strategy
Product streaking on silica gel TLC The basic amine groups interact strongly with the acidic silica gel.- Add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to the eluent.[10] - Consider using neutral or basic alumina for column chromatography.
Difficulty separating closely related byproducts Byproducts may have similar polarities to the desired product (e.g., di-alkylated vs. mono-alkylated products).- Employ high-performance liquid chromatography (HPLC) for difficult separations. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.
Presence of unreacted starting materials Incomplete reaction.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Unreacted Methyl 2-(4-aminopiperidin-1-yl)acetate can often be removed by an acidic wash during workup, provided the product is not acid-sensitive.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with the Primary Amine
  • Dissolve the carboxylic acid (1.0 eq) and Methyl 2-(4-aminopiperidin-1-yl)acetate (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., EDC, 1.2 eq) and an additive (e.g., HOBt, 1.2 eq).

  • Stir the reaction mixture at room temperature until the starting materials are consumed (as monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine to prevent streaking.

Protocol 2: N-Alkylation of the Piperidine Nitrogen (with protected primary amine)
  • Protection Step: Dissolve Methyl 2-(4-aminopiperidin-1-yl)acetate (1.0 eq) in a suitable solvent (e.g., dioxane/water or THF). Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base (e.g., sodium bicarbonate, 2.0 eq). Stir at room temperature until the primary amine is fully protected. Purify the Boc-protected intermediate.

  • N-Alkylation Step: Dissolve the Boc-protected intermediate (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile). Add a base (e.g., potassium carbonate, 2.0 eq) and the alkylating agent (e.g., an alkyl halide, 1.2 eq).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

  • Deprotection Step (if required): The Boc group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane).

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

  • ACS Omega. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]

  • openPR. (2024). (S)-3-(Boc-amino)piperidine Nitroso Impurity: A Global. [Link]

  • Organic Chemistry Portal. (2015). δ-Lactam synthesis. [Link]

  • Google Patents. (1959).
  • PubMed. (2018). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (1964).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Veeprho. (n.d.). 3-Amino Piperidine impurity. [Link]

  • Chemical Communications (RSC Publishing). (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]

  • ResearchGate. (2016). Does it exist a method for direct 2,5-diketopiperazine formation from amino-acid or amino-ester (dimerization)?. [Link]

  • PMC - PubMed Central. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. [Link]

  • RSC Advances. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • SynZeal. (n.d.). 3-Amino Piperidine Impurity. [Link]

  • Baran Lab. (n.d.). Diketopiperazines. [Link]

  • Georgia Southern University. (n.d.). "Investigation of Intramolecular and Intermolecular Aza-Michael Reactio". [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of γ-lactams. [Link]

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. [Link]

  • ResearchGate. (2025). 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and. [Link]

  • PMC - NIH. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. [Link]

  • Wikipedia. (n.d.). Lactam. [Link]

  • NIH. (n.d.). Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. [Link]

  • PubMed - NIH. (n.d.). Synthesis, reactions, and preliminary evaluations of enaminone esters. [Link]

  • PMC - NIH. (n.d.). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. [Link]

  • PubMed. (n.d.). Stability and bioactivity studies on dipeptidyl peptidase IV resistant glucogan-like peptide-1 analogues. [Link]

Sources

Technical Support Center: Methyl 2-(4-aminopiperidin-1-yl)acetate Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-(4-aminopiperidin-1-yl)acetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our aim is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.

Introduction: Understanding the Stability Profile

Methyl 2-(4-aminopiperidin-1-yl)acetate is a bifunctional molecule featuring a methyl ester and a piperidine ring with both a secondary and a primary amine. This combination of functional groups presents a unique stability profile that requires careful consideration during handling, formulation, and storage. The primary degradation pathways to anticipate are hydrolysis of the ester linkage and oxidation of the amine groups. This guide will walk you through identifying and mitigating these and other potential degradation routes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My sample of Methyl 2-(4-aminopiperidin-1-yl)acetate shows a new, more polar peak on reverse-phase HPLC over time. What could this be?

This is a classic sign of hydrolysis . The methyl ester group in your compound is susceptible to cleavage, especially in the presence of water, acidic, or basic conditions, yielding the corresponding carboxylic acid (2-(4-aminopiperidin-1-yl)acetic acid) and methanol. The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time on a typical C18 column.

Troubleshooting Steps:

  • pH Control: Ensure your sample is stored in a neutral, aprotic solvent. If aqueous solutions are necessary, use a buffered system (pH 6-7) and prepare solutions fresh.

  • Moisture Prevention: Store the solid compound under inert gas (argon or nitrogen) and in a desiccator. Use anhydrous solvents for preparing stock solutions.

  • Confirmation of Degradant: To confirm hydrolysis, you can intentionally degrade a small sample by treating it with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and analyzing the chromatogram for the appearance of the expected degradant peak.[1][2] Co-injection with a synthesized standard of the carboxylic acid derivative would provide definitive proof.

FAQ 2: I've observed a decrease in the main peak area and the appearance of several minor, broader peaks after my sample was exposed to air. What is happening?

This pattern suggests oxidative degradation . The secondary amine on the piperidine ring and the primary amino group are potential sites for oxidation.[3][4] Oxidation can lead to a variety of products, including N-oxides, hydroxylamines, and even ring-opening byproducts, which can further react or polymerize, resulting in a complex degradation profile.[5][6]

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere to minimize exposure to oxygen.[7]

  • Antioxidants: For formulated solutions, consider the addition of antioxidants, but be sure to test for compatibility and interference with your downstream applications.

  • Forced Oxidation Study: To understand the oxidative degradation profile, you can perform a forced degradation study by treating your sample with a mild oxidizing agent like hydrogen peroxide (H₂O₂).[1] This will help you identify the major oxidative degradants and develop analytical methods to monitor them.

FAQ 3: My compound seems to degrade faster when exposed to light. Is this expected?

Yes, photodegradation is a plausible degradation pathway for piperidine-containing compounds.[8][9] The energy from UV or even visible light can promote the formation of radical species, which can initiate and propagate degradation reactions. This is particularly relevant for compounds with amine functionalities.

Troubleshooting Steps:

  • Light Protection: Always store the solid compound and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Photostability Testing: Conduct a formal photostability study according to ICH Q1B guidelines. This involves exposing the compound to a controlled source of UV and visible light and analyzing for degradation over time.

Experimental Protocols for Stability and Degradation Studies

To systematically investigate the stability of Methyl 2-(4-aminopiperidin-1-yl)acetate, a forced degradation study is essential.[10][11][12] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradants.

Table 1: Recommended Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl24 - 72 hours at 60°CEster Hydrolysis
Basic Hydrolysis 0.1 M NaOH24 - 72 hours at 60°CEster Hydrolysis
Oxidative 3% H₂O₂24 hours at room tempOxidation of Amines
Thermal Dry heat at 80°C48 hoursThermally-induced degradation
Photolytic ICH Q1B conditionsPer guidelinePhotodegradation
Protocol 1: General Procedure for Forced Degradation
  • Sample Preparation: Prepare a stock solution of Methyl 2-(4-aminopiperidin-1-yl)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: For each stress condition (as outlined in Table 1), mix an aliquot of the stock solution with the stressor solution. For thermal and photolytic studies, the solid compound should also be stressed.

  • Incubation: Incubate the samples for the specified duration and temperature. A control sample (stock solution with no stressor) should be kept under normal storage conditions.

  • Neutralization (for acid/base hydrolysis): After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating the parent compound from all major degradants.[13]

  • Peak Identification: Use LC-MS/MS to identify the mass of the degradation products and elucidate their structures.

Visualizing Degradation Pathways and Workflows

Diagram 1: Predicted Degradation Pathways

G parent Methyl 2-(4-aminopiperidin-1-yl)acetate hydrolysis 2-(4-aminopiperidin-1-yl)acetic acid + Methanol parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation N-Oxide derivatives and/or Ring-opened products parent->oxidation O₂ / Oxidizing agents photodegradation Radical-mediated products parent->photodegradation Light (hν) G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid thermal Thermal Stress prep->thermal photo Photostability prep->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Degradant ID hplc->lcms If degradants > threshold

Caption: Workflow for conducting forced degradation studies.

Concluding Remarks

A thorough understanding of the stability of Methyl 2-(4-aminopiperidin-1-yl)acetate is crucial for reliable experimental results and for the development of stable pharmaceutical formulations. By anticipating the primary degradation pathways of hydrolysis and oxidation, and by implementing the troubleshooting and experimental strategies outlined in this guide, researchers can ensure the integrity of their samples and the accuracy of their data. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Pazan, F., & Wyska, E. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 28(14), 5481. [Link]

  • Kjällstrand, J., et al. (2014). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 118(1), 157-166. [Link]

  • Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s679-s688. [Link]

  • Pazan, F., & Wyska, E. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. PMC. [Link]

  • Levin, S. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]

  • Guterres, J., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. [Link]

  • Pazan, F., & Wyska, E. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 28(14), 5481. [Link]

  • Bembenek, M. E. (1990). Studies of the in vitro oxidation of 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol and its dehydration product 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl) pyridine by human monoamine oxidases A and B. Life Sciences, 46(25), 1873-1877. [Link]

  • Skibiński, R., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Pharmaceuticals, 17(3), 299. [Link]

  • Kjällstrand, J., et al. (2014). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ResearchGate. [Link]

  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. (2020). Chemistry & Biology Interface, 10(5). [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Inomata, K., et al. (2007). Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. Heterocycles, 74, 469-475. [Link]

  • Cole, N. R., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. [Link]

  • Pazan, F., & Wyska, E. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. ResearchGate. [Link]

  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Pharmaceutical and Biological Evaluations, 3(5), 498-506. [Link]

  • Bîrdeanu, M. I., et al. (2020). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules, 25(17), 3942. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(1), 1-8. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Viana, G. S. B., et al. (2014). Evaluation of the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to toxic pyridinium cations by monoamine oxidase (MAO) enzymes and its use to search for new MAO inhibitors and protective agents. Neurotoxicology, 40, 94-102. [Link]

  • Zarevucka, M., et al. (2007). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Journal of the Mexican Chemical Society, 51(4), 212-215. [Link]

  • Yickax. (n.d.). METHYL 2-AMINO-2-(1-PHENYLPIPERIDIN-4-YL)ACETATE. [Link]

  • Cole, N. R., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(22), 10120-10131. [Link]

  • Maheswaran, S., & Gutta, S. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Lee, H., et al. (2017). 4-Dimethylaminopyridine-Catalyzed Metal-Free Aerobic Oxidation of Aryl α-Halo Esters to Aryl α-Keto Esters. The Journal of Organic Chemistry, 82(19), 10514-10520. [Link]

  • Wyska, E., et al. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5649. [Link]

  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • Ruasse, M. F., et al. (2006). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 4(12), 2399-2405. [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]

Sources

Technical Support Center: Managing Impurities in Methyl 2-(4-aminopiperidin-1-yl)acetate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-(4-aminopiperidin-1-yl)acetate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with managing impurities during the production of this key chemical intermediate. By understanding the root causes of impurity formation, you can effectively troubleshoot issues and ensure the final product meets the required quality standards.

Troubleshooting Guide: Common Production Issues

This section addresses specific problems encountered during the synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate, which is typically synthesized via the N-alkylation of 4-aminopiperidine with a methyl haloacetate (e.g., methyl bromoacetate or chloroacetate).[1]

Q1: My reaction is incomplete, and I have a high concentration of unreacted 4-aminopiperidine. What went wrong?

Root Cause Analysis:

Incomplete conversion is a frequent issue in N-alkylation reactions. The nucleophilicity of the secondary amine on the piperidine ring is crucial for the reaction to proceed. Several factors can hinder this:

  • Insufficient Base: The reaction of an amine with an alkyl halide generates a hydrohalic acid (HBr or HCl).[2] This acid will protonate the basic nitrogen atoms of both the starting material and the product, rendering them non-nucleophilic and halting the reaction.[2]

  • Steric Hindrance: While less of an issue with this specific substrate, bulky substituents on either the amine or the alkylating agent can slow down the reaction rate.

  • Reaction Temperature: Like most chemical reactions, the rate of N-alkylation is temperature-dependent. Insufficient temperature can lead to sluggish and incomplete reactions.

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can dissolve the reactants and facilitate the nucleophilic substitution.[1]

Troubleshooting Steps:

  • Ensure Adequate Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), should be used in at least stoichiometric amounts, and often in excess (1.5-2.0 equivalents), to neutralize the acid byproduct.[1]

  • Optimize Temperature: If the reaction is slow at room temperature, consider gently heating the reaction mixture. Refluxing in acetonitrile (around 80-82°C) is a common strategy.[1]

  • Verify Reagent Quality: Ensure that the starting materials, particularly the alkylating agent, have not degraded.

  • Consider a More Reactive Alkylating Agent: If using methyl chloroacetate, switching to the more reactive methyl bromoacetate can improve the reaction rate.

Q2: I'm observing a significant amount of a dialkylated impurity. How can I prevent this?

Root Cause Analysis:

The primary amine at the 4-position of the piperidine ring is also nucleophilic and can react with the methyl haloacetate, leading to a dialkylated byproduct. The secondary amine on the ring is generally more nucleophilic and sterically accessible, making it the primary site of reaction. However, under certain conditions, dialkylation can become a significant side reaction.

  • Excess Alkylating Agent: Using a large excess of the methyl haloacetate will drive the reaction towards dialkylation.

  • Prolonged Reaction Times: Even with stoichiometric amounts of reactants, extended reaction times can lead to the slow formation of the dialkylated product.

Troubleshooting Steps:

  • Control Stoichiometry: Use the methyl haloacetate as the limiting reagent, or in a slight excess (e.g., 1.05-1.1 equivalents) relative to the 4-aminopiperidine.

  • Monitor Reaction Progress: Closely monitor the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction once the starting material is consumed to an acceptable level.

  • Protecting Group Strategy: For applications requiring very high purity, consider a synthesis route that utilizes a protecting group (like Boc) on the primary amine of 4-aminopiperidine.[3] This would involve an additional deprotection step after the N-alkylation.

Q3: My final product has a persistent color. What is the source and how can I remove it?

Root Cause Analysis:

Color formation in amine-containing compounds can often be attributed to oxidation or the presence of highly conjugated impurities.

  • Oxidation: The amine functionalities, particularly the primary amine, can be susceptible to air oxidation, leading to colored byproducts.

  • Side Reactions: Certain side reactions, especially at elevated temperatures, can generate chromophoric impurities.

  • Starting Material Quality: Impurities in the starting 4-aminopiperidine or the alkylating agent can carry through or react to form colored species.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove many colored impurities.

    • Chromatography: Flash column chromatography on silica gel is an effective method for removing polar, colored impurities.[4][5]

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique to remove impurities.[6]

Q4: How can I effectively remove unreacted 4-aminopiperidine from my product?

Root Cause Analysis:

Due to its high polarity and basicity, 4-aminopiperidine can be challenging to separate from the structurally similar product.

Troubleshooting Steps:

  • Aqueous Extraction:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic starting material and product will be protonated and move to the aqueous layer.

    • Basify the aqueous layer with a base like sodium hydroxide and re-extract the product with an organic solvent. This process can be repeated to improve separation.

  • Column Chromatography: While potentially challenging due to the basic nature of the compounds, column chromatography on silica gel can be effective. Using a solvent system with a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane can improve the separation and prevent streaking on the column.

  • Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure could be a viable option to remove the less volatile starting material.[7]

Frequently Asked Questions (FAQs)

Q: What is a typical HPLC method for analyzing the purity of Methyl 2-(4-aminopiperidin-1-yl)acetate?

A: A reverse-phase HPLC method is commonly used for the analysis of polar, basic compounds like this. A typical starting point would be:

ParameterRecommended Condition
Column C18 (e.g., Agilent Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 5%) and gradually increase.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 - 55 °C[8]
Detection UV at a low wavelength (e.g., 210-225 nm) or Mass Spectrometry (LC-MS)

Note: Method development and validation are crucial for accurate quantification of impurities.[8][9]

Q: What are the best storage conditions for Methyl 2-(4-aminopiperidin-1-yl)acetate?

A: As an amine-containing compound, it is susceptible to oxidation and degradation.[10] It should be stored in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place. The dihydrochloride salt form is generally more stable than the free base.[10]

Q: Are there any specific safety precautions I should take when working with these materials?

A: Yes. 4-aminopiperidine and alkylating agents like methyl bromoacetate are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Visualizing the Process: Troubleshooting and Synthesis

Troubleshooting Workflow for Impurity Management

The following diagram outlines a logical workflow for identifying and resolving common impurity issues during the production of Methyl 2-(4-aminopiperidin-1-yl)acetate.

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions start Analyze Crude Product (HPLC, GC-MS, NMR) impurity_detected Impurity > Specification? start->impurity_detected identify_impurity Identify Impurity Structure (MS, NMR) impurity_detected->identify_impurity Yes end_node Product Meets Specification impurity_detected->end_node No unreacted_sm Unreacted Starting Material (4-Aminopiperidine) identify_impurity->unreacted_sm Is it Starting Material? dialkylation Dialkylated Byproduct identify_impurity->dialkylation Is it Dialkylated? other_impurity Other Unknown Impurity identify_impurity->other_impurity Is it Unknown? optimize_reaction Optimize Reaction: - Increase Base - Adjust Temperature - Check Reagent Quality unreacted_sm->optimize_reaction control_stoichiometry Control Stoichiometry: - Limit Alkylating Agent - Monitor Reaction Time dialkylation->control_stoichiometry purification Enhance Purification: - Recrystallization - Column Chromatography - Acid/Base Extraction other_impurity->purification optimize_reaction->start control_stoichiometry->start purification->start fail_node Re-evaluate Synthesis Route purification->fail_node If ineffective

Caption: A decision tree for troubleshooting common impurities.

General Synthesis Pathway and Key Control Points

This diagram illustrates the primary synthetic route and highlights critical points for impurity control.

Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Byproducts A 4-Aminopiperidine C1 Control Point 1: Stoichiometry A->C1 B Methyl Haloacetate (X = Br, Cl) B->C1 R N-Alkylation Solvent (e.g., MeCN) Base (e.g., K₂CO₃) P Methyl 2-(4-aminopiperidin-1-yl)acetate (Desired Product) R->P I1 Dialkylated Impurity R->I1 Side Reaction I2 Unreacted Starting Materials R->I2 Incomplete Reaction C2 Control Point 2: Base & Temperature C1->B Limit this C1->R C2->R Ensure excess base & optimal temp.

Caption: Synthesis pathway with critical control points.

References

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. DTIC. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • PubMed. (n.d.). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319483A - Preparation method of important intermediate of linagliptin.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Acetamiprid (Animal and Fishery Products). Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). linagliptin, sitagliptin, vidagliptin, and saxagliptin. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2023, October 15). Overview of Analytical Methods for the Determination of H2 Receptor Blockers: A Review. Retrieved from [Link]

  • Chemistry & Biology Interface. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Preprints.org. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • BURJC Digital. (n.d.). Synthesis of Florbetapir aza-analogues using chemistry of pyridinium N-aminides. Retrieved from [Link]

  • PubMed. (n.d.). 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubMed. (n.d.). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Byproducts in the Synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and characterization of Methyl 2-(4-aminopiperidin-1-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this versatile piperidine intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the identification and characterization of potential byproducts. Our approach is grounded in mechanistic principles and validated analytical strategies to ensure the integrity of your research and development efforts.

I. Understanding the Synthesis and Potential Side Reactions

The most common and logical synthetic route to Methyl 2-(4-aminopiperidin-1-yl)acetate involves a two-step process:

  • N-Alkylation: Reaction of a protected 4-aminopiperidine, typically tert-butyl (piperidin-4-yl)carbamate (Boc-4-aminopiperidine), with a methyl haloacetate (e.g., methyl bromoacetate or chloroacetate). This step selectively alkylates the more nucleophilic secondary amine of the piperidine ring.

  • Deprotection: Removal of the Boc protecting group under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the desired primary amine.

This synthetic pathway, while generally robust, is susceptible to several side reactions that can lead to the formation of impurities. Understanding these potential byproducts is the first step in effective troubleshooting.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis and analysis of Methyl 2-(4-aminopiperidin-1-yl)acetate.

Q1: My reaction mixture shows multiple spots on TLC/peaks in my initial LC-MS analysis. What are the most likely impurities?

A1: Besides unreacted starting materials, the most probable byproducts include:

  • Di-alkylation product: Where the piperidine nitrogen has been alkylated by two molecules of methyl acetate.

  • Hydrolyzed acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially during workup or if there is moisture present.

  • N-acylated byproduct: If the primary amine of the product reacts with the methyl acetate group of another molecule, though this is less common under standard conditions.

  • Starting material adducts: Complex mixtures can sometimes arise from reactions between the starting materials under non-ideal conditions.

Q2: I am having trouble separating my product from the starting 4-aminopiperidine using reverse-phase HPLC. What can I do?

A2: Both your product and the starting material are polar, basic compounds and may exhibit poor retention on standard C18 columns. You can improve separation by:

  • Using a polar-modified reverse-phase column or a HILIC column.

  • Employing an ion-pairing agent, such as heptafluorobutyric acid (HFBA), in your mobile phase to improve retention of the basic analytes.[1]

  • Adjusting the pH of the mobile phase to control the ionization state of your compounds.

Q3: My product does not have a strong UV chromophore. How can I effectively quantify it by HPLC?

A3: For quantitative analysis without a suitable chromophore, you have several options:

  • Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors that do not rely on UV absorbance.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for both quantification and identification.

  • Pre-column derivatization: You can react your sample with a derivatizing agent that introduces a strong chromophore, such as dansyl chloride or p-toluenesulfonyl chloride, before HPLC analysis.[2]

Q4: I am seeing a mass corresponding to the loss of the methoxy group from my ester in the mass spectrum. Is this a byproduct?

A4: While it could indicate the presence of a byproduct, the loss of small, stable neutral molecules like methanol is a common fragmentation pathway for esters in mass spectrometry. It is more likely a fragment of your target molecule rather than a separate impurity in your sample.

III. Troubleshooting Guide: Byproduct Identification and Characterization

This section provides a systematic approach to identifying and characterizing the common byproducts in the synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate.

Workflow for Byproduct Analysis

Caption: A general workflow for the identification and characterization of unknown byproducts.

Over-alkylation Byproduct: Methyl 2-((4-amino-1-(2-methoxy-2-oxoethyl)piperidin-1-ium)yl)acetate

This byproduct arises from the reaction of the desired product with another molecule of methyl bromoacetate.

  • Formation Mechanism:

overalkylation Product Methyl 2-(4-aminopiperidin-1-yl)acetate Byproduct Di-alkylated Product (Quaternary Ammonium Salt) Product->Byproduct Nucleophilic attack by piperidine nitrogen Reagent Methyl bromoacetate Reagent->Byproduct

Caption: Formation of the over-alkylation byproduct.

  • Analytical Signatures:

Technique Expected Observation Rationale
LC-MS A peak with a molecular ion corresponding to [M+H]+ of ~245.15 m/z. It will be significantly more polar than the desired product and will likely elute earlier in reverse-phase HPLC.The addition of a second methyl acetate group increases the molecular weight and the quaternary ammonium character increases polarity.
¹H NMR Disappearance of the N-H proton of the piperidine ring. Downfield shift of the protons adjacent to the piperidine nitrogen. Two distinct singlets for the two methyl ester groups.The quaternization of the nitrogen leads to a significant deshielding effect on the neighboring protons.[3]
¹³C NMR A downfield shift of the carbons adjacent to the piperidine nitrogen. Two distinct signals for the two methyl ester carbons.Similar to the proton NMR, the carbons attached to the now positively charged nitrogen will be deshielded.
Hydrolysis Byproduct: 2-(4-aminopiperidin-1-yl)acetic acid

This byproduct is formed by the hydrolysis of the methyl ester, which can occur during aqueous workup, especially under basic or acidic conditions, or during storage.

  • Formation Mechanism:

hydrolysis Product Methyl 2-(4-aminopiperidin-1-yl)acetate Byproduct 2-(4-aminopiperidin-1-yl)acetic acid Product->Byproduct Ester Hydrolysis Water H₂O (acid or base catalyst) Water->Byproduct

Caption: Formation of the hydrolysis byproduct.

  • Analytical Signatures:

Technique Expected Observation Rationale
LC-MS A peak with a molecular ion corresponding to [M+H]+ of ~159.11 m/z. It will be more polar than the starting ester.The carboxylic acid is more polar than the methyl ester.
¹H NMR Disappearance of the singlet corresponding to the methyl ester protons (around 3.7 ppm). The protons on the carbon adjacent to the carbonyl group may experience a slight shift. The carboxylic acid proton may be visible as a broad singlet, or it may exchange with deuterium if a protic solvent like D₂O or CD₃OD is used.[4]The most obvious change is the loss of the three protons from the methyl group of the ester.
¹³C NMR Disappearance of the methyl ester carbon signal (around 52 ppm). The carbonyl carbon signal will likely shift slightly.The carbon of the methyl group is no longer present.
FT-IR The C=O stretch of the carboxylic acid will be broader and may appear at a slightly lower wavenumber compared to the ester. A broad O-H stretch will be present in the region of 2500-3300 cm⁻¹.The hydrogen bonding in carboxylic acids leads to a characteristic broad O-H stretch.
Incomplete Deprotection: tert-butyl (1-(2-methoxy-2-oxoethyl)piperidin-4-yl)carbamate

This is the intermediate from the first step of the synthesis and will be present if the deprotection reaction is incomplete.

  • Analytical Signatures:

Technique Expected Observation Rationale
LC-MS A peak with a molecular ion corresponding to [M+H]+ of ~273.18 m/z. It is significantly less polar than the final product.The Boc group is large and nonpolar, leading to a higher molecular weight and increased retention in reverse-phase HPLC.
¹H NMR A characteristic singlet at ~1.45 ppm integrating to 9 protons. A broad singlet for the N-H of the carbamate.The nine equivalent protons of the tert-butyl group are a hallmark of the Boc protecting group.
¹³C NMR Signals corresponding to the quaternary carbon (~79 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group.These signals are characteristic of the Boc group and will be absent in the final product.

IV. Experimental Protocols for Characterization

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Byproduct Profiling

This method is suitable for the separation of the polar analytes without derivatization.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., silica, amide, or zwitterionic phase) is recommended for good retention of the polar analytes. Alternatively, a C18 column with an ion-pairing agent can be used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to increase the aqueous content. A typical gradient might be 95% B to 50% B over 15 minutes.

  • Flow Rate: 0.5 mL/min

  • Detection: MS, CAD, or ELSD. If using UV, detection at a low wavelength (~200-210 nm) might be possible but with low sensitivity.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). D₂O or CD₃OD are useful for identifying exchangeable protons (N-H, O-H).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment, including chemical shifts, integration (proton count), and coupling patterns.

    • ¹³C NMR: Shows the number and types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the structure of unknown byproducts by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by 2-3 bonds (HMBC).

Protocol 3: Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is ideal for these basic compounds.

  • Analysis Mode:

    • Full Scan: To determine the molecular weights of the components in the mixture. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the byproducts.

    • Tandem MS (MS/MS): Fragment the molecular ion of the suspected byproduct to obtain structural information. Common fragmentation pathways for piperidines involve cleavage of the ring and loss of substituents.[5][6]

By systematically applying these analytical techniques and comparing the data to the expected signatures of potential byproducts, researchers can confidently identify impurities and optimize their synthetic procedures to achieve higher purity of Methyl 2-(4-aminopiperidin-1-yl)acetate.

V. References

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. Available at: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. Available at: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

  • Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. Wiley Online Library. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available at: [Link]

  • Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Publication Corporation. Available at: [Link]

  • Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). ResearchGate. Available at: [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]

  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. ResearchGate. Available at: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Available at: [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. Available at: [Link]

  • NMR shifts 1H -general.cdx. Chemistry Connected. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Methyl 2-(4-aminopiperidin-1-yl)acetate Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of Methyl 2-(4-aminopiperidin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for catalyst selection and reaction optimization. Our focus is on providing practical, field-proven insights to navigate the complexities of working with this versatile building block.

Introduction to the Chemistry of Methyl 2-(4-aminopiperidin-1-yl)acetate

Methyl 2-(4-aminopiperidin-1-yl)acetate is a valuable scaffold in medicinal chemistry, featuring three distinct functional groups: a primary aliphatic amine, a secondary amine within the piperidine ring, and a methyl ester. This trifunctionality presents both opportunities for diverse derivatization and challenges in achieving chemoselectivity. This guide will focus on strategies for the selective functionalization of the primary and secondary amine groups through acylation, amidation, and reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the functionalization of Methyl 2-(4-aminopiperidin-1-yl)acetate?

The main challenge lies in achieving selective functionalization of either the primary amine at the 4-position or the secondary amine within the piperidine ring. The primary amine is generally more nucleophilic and less sterically hindered, making it more reactive towards electrophiles. However, under certain conditions, competitive or even preferential reaction at the secondary amine can occur.

Q2: How can I achieve selective functionalization of the primary amino group?

Selective functionalization of the primary amine can be achieved through several strategies:

  • Kinetic Control: At lower temperatures and with a controlled stoichiometry of the electrophile, the more reactive primary amine will preferentially react.

  • Protecting Group Strategy: The most robust method is to first protect the primary amine, for example with a tert-butyloxycarbonyl (Boc) group. This allows for the exclusive functionalization of the secondary amine. The Boc group can then be selectively removed under acidic conditions.[1]

  • Catalyst Selection: Certain catalysts can exhibit selectivity for primary amines. For instance, some enzyme catalysts like lipases have been shown to selectively acylate primary amines in the presence of secondary amines.[2]

Q3: What are the best methods for functionalizing the secondary amine of the piperidine ring?

To functionalize the secondary amine, it is highly recommended to first protect the primary amine. Once the primary amine is protected (e.g., as a Boc-carbamate), the secondary amine can be targeted through various reactions such as:

  • Acylation: Using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine or pyridine.[3]

  • Reductive Amination: Reacting the protected intermediate with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[4]

  • Alkylation: Using alkyl halides, though this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.

Q4: Can the methyl ester group interfere with the amine functionalization reactions?

The methyl ester is generally stable under many conditions used for amine functionalization. However, it can be susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures. It is crucial to monitor the reaction conditions to avoid unwanted ester cleavage. For instance, when deprotecting a Boc group with strong acid, careful control of reaction time and temperature is necessary to minimize ester hydrolysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in acylation/amidation 1. Incomplete reaction. 2. Side reactions (e.g., di-acylation). 3. Product loss during workup.1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing the reaction time or temperature moderately. 2. Use a protecting group for the primary amine for selective secondary amine functionalization. Control the stoichiometry of the acylating agent carefully. 3. Optimize extraction and purification methods.
Formation of multiple products 1. Lack of chemoselectivity between the primary and secondary amines. 2. Over-alkylation in reductive amination or alkylation reactions.1. Employ a protecting group strategy for the primary amine. Alternatively, optimize reaction conditions (lower temperature, controlled addition of reagents) to favor kinetic control. 2. In reductive amination, use a milder reducing agent like sodium triacetoxyborohydride.[4] For alkylations, use a slight excess of the amine and add the alkylating agent slowly.
Ester hydrolysis 1. Use of strong acid or base. 2. Elevated reaction temperatures for extended periods.1. Use milder acidic or basic conditions where possible. For Boc deprotection, consider using HCl in an organic solvent for a shorter duration. 2. Monitor the reaction closely and minimize reaction time at high temperatures.
Difficulty in removing excess reagents/byproducts 1. Water-soluble reagents or byproducts. 2. Similar polarity of product and impurities.1. Perform aqueous washes with brine or dilute acid/base to remove water-soluble impurities. 2. Optimize column chromatography conditions (e.g., different solvent systems, gradient elution). In some cases, derivatization (e.g., with Fmoc for UV visibility) can aid in purification.[5]

Experimental Protocols

Protocol 1: Selective Boc-Protection of the Primary Amine

This protocol describes the selective protection of the primary amino group of Methyl 2-(4-aminopiperidin-1-yl)acetate.

Workflow Diagram:

Boc_Protection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Dichloromethane (DCM) add_base Add Triethylamine (TEA) (1.1 equiv.) start->add_base add_boc Add Di-tert-butyl dicarbonate (Boc)2O (1.05 equiv.) stir Stir at Room Temperature (2-4 hours) add_boc->stir add_base->add_boc quench Quench with Water stir->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product Obtain Boc-protected product purify->product

Caption: Workflow for Boc-protection of the primary amine.

Step-by-Step Procedure:

  • Dissolution: Dissolve Methyl 2-(4-aminopiperidin-1-yl)acetate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add triethylamine (1.1 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equiv.) in DCM to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.

Protocol 2: Reductive Amination of the Secondary Amine (after Boc-protection)

This protocol outlines the reductive amination of the N-Boc protected Methyl 2-(4-aminopiperidin-1-yl)acetate with an aldehyde.

Workflow Diagram:

Reductive_Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Boc-protected Substrate and Aldehyde (1.1 equiv.) in DCE add_stab Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv.) start->add_stab stir Stir at Room Temperature (4-12 hours) add_stab->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify product Obtain N-alkylated product purify->product

Sources

Validation & Comparative

A Researcher's Guide to the Biological Evaluation of Methyl 2-(4-aminopiperidin-1-yl)acetate Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. [1]Its inherent conformational flexibility and capacity to engage in diverse molecular interactions make it a highly sought-after building block in the design of novel therapeutics. This guide focuses on a specific, yet underexplored subclass: Methyl 2-(4-aminopiperidin-1-yl)acetate and its derivatives. While direct, extensive comparative data on this specific scaffold is emerging, this guide provides a comprehensive framework for its biological evaluation. We will draw upon established methodologies and data from closely related 4-aminopiperidine analogs to present a cohesive strategy for researchers aiming to investigate this promising class of molecules.

The Therapeutic Potential of the 4-Aminopiperidine Core

The 4-aminopiperidine moiety is a key pharmacophore found in a variety of therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, including but not limited to:

  • Antiviral Properties: Notably, derivatives of the 4-aminopiperidine scaffold have been identified as inhibitors of Hepatitis C Virus (HCV) assembly.

  • Cognition Enhancement: Certain 4-aminopiperidine analogs have demonstrated potent nootropic effects, showing promise in models of neurodegenerative diseases like Alzheimer's.

  • Anticancer Activity: The piperidine ring is a common feature in many anticancer agents, where it contributes to interactions with various cellular targets.

  • Enzyme Inhibition: The structural features of 4-aminopiperidine derivatives make them suitable candidates for the design of specific enzyme inhibitors.

Given this broad therapeutic landscape, derivatives of "Methyl 2-(4-aminopiperidin-1-yl)acetate" represent a compelling starting point for novel drug discovery campaigns.

A Proposed Workflow for the Biological Evaluation

A systematic and robust biological evaluation is critical to understanding the therapeutic potential and structure-activity relationships (SAR) of a novel series of chemical compounds. The following workflow is proposed for the evaluation of "Methyl 2-(4-aminopiperidin-1-yl)acetate" derivatives.

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Characterization cluster_2 Mechanism of Action & Preclinical Evaluation A Synthesis of Derivative Library B Broad-Spectrum Phenotypic Screening (e.g., anticancer, antiviral, antibacterial panels) A->B C Target Deconvolution / Hypothesis Generation B->C D Target-Based Assays (e.g., enzyme inhibition, receptor binding) C->D Identified Target E Cell-Based Potency & Cytotoxicity Assays (e.g., IC50, CC50 determination) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G Optimized Lead Compound H In Vivo Efficacy Studies (Animal Models) G->H I ADME/Tox Profiling H->I J Lead Candidate I->J Candidate for Clinical Development

Figure 1. A generalized workflow for the biological evaluation of a novel chemical series, such as "Methyl 2-(4-aminopiperidin-1-yl)acetate" derivatives.

Comparative Analysis: A Case Study of Structurally Related Piperidine Derivatives

To illustrate the principles of a comparative guide, we will examine data from a hypothetical study on a series of piperidine-based inhibitors of a protein kinase, a common target in oncology. This will serve as a template for how to present and interpret data for "Methyl 2-(4-aminopiperidin-1-yl)acetate" derivatives once it becomes available.

Structure-Activity Relationship (SAR)

The core concept of SAR is to systematically modify the chemical structure of a lead compound to understand which parts of the molecule are crucial for its biological activity. For the "Methyl 2-(4-aminopiperidin-1-yl)acetate" scaffold, key modifications could include:

  • Variation of the R-group on the acetate moiety: Replacing the methyl ester with other esters, amides, or carboxylic acids.

  • Substitution on the piperidine ring: Adding substituents to the carbon atoms of the piperidine ring.

  • Modification of the 4-amino group: Acylation, alkylation, or incorporation into a heterocyclic system.

The following table presents hypothetical data for a series of kinase inhibitors, demonstrating how SAR data is typically organized.

Compound IDR1 Group (Acetate Moiety)R2 Group (4-Amino Moiety)Kinase Inhibition IC50 (nM)Cell Viability IC50 (µM)
LEAD-001 -COOCH3-NH2150> 50
LEAD-002 -COOH-NH2250> 50
LEAD-003 -CONH2-NH27545
LEAD-004 -COOCH3-NH-Acetyl5020
LEAD-005 -COOCH3-N(CH3)2500> 50
LEAD-006 -CONH-Phenyl-NH225 15
  • Conversion of the methyl ester (LEAD-001) to an amide (LEAD-003) or a substituted amide (LEAD-006) improves kinase inhibitory activity.

  • Acetylation of the 4-amino group (LEAD-004) also enhances potency.

  • Dimethylation of the 4-amino group (LEAD-005) is detrimental to activity.

  • The free carboxylic acid (LEAD-002) is less potent than the corresponding ester or amides.

This type of analysis is crucial for guiding the design of more potent and selective compounds.

Experimental Protocols

The following are standard, detailed protocols for key in vitro assays that would be central to the biological evaluation of "Methyl 2-(4-aminopiperidin-1-yl)acetate" derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (Example Target)

This protocol describes a typical luminescence-based assay to measure the inhibition of a protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate (e.g., a peptide), and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.

  • Detection: Add a detection reagent that contains luciferase. The amount of ATP remaining in the well is inversely correlated with the kinase activity. The luciferase will use the remaining ATP to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Signaling Pathways and Mechanism of Action

Understanding how a compound exerts its biological effect at a molecular level is a critical step in drug development. For instance, if a "Methyl 2-(4-aminopiperidin-1-yl)acetate" derivative is identified as an anticancer agent, a key investigation would be its effect on critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

G cluster_0 Cellular Signaling Cascade cluster_1 Inhibitory Action GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Derivative of 'Methyl 2-(4-aminopiperidin-1-yl)acetate' Inhibitor->PI3K

Figure 2. A simplified diagram of the PI3K/Akt signaling pathway, a common target in cancer therapy. A hypothetical inhibitor from the "Methyl 2-(4-aminopiperidin-1-yl)acetate" class could potentially target a kinase within this pathway, such as PI3K itself.

Conclusion and Future Directions

The "Methyl 2-(4-aminopiperidin-1-yl)acetate" scaffold represents a promising starting point for the development of novel therapeutic agents. Although comprehensive comparative data for its derivatives is not yet widely available, this guide provides a robust framework for their systematic biological evaluation. By employing the outlined workflows, experimental protocols, and principles of SAR analysis, researchers can effectively explore the therapeutic potential of this chemical class. Future work should focus on the synthesis of diverse libraries of these derivatives and their screening against a wide range of biological targets to uncover novel and potent drug candidates.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Pantry, S. N., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(11), 1144–1149. [Link]

  • Zhang, L., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 617–621. [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303–2306. [Link]

  • Meena, P., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Journal of Chemistry, 2024. [Link]

  • Ferlin, C., et al. (2001). 4-Aminopiperidine derivatives and their use as medicinal products.
  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-6. [Link]

Sources

A Senior Application Scientist's Guide to Piperidine Building Blocks: A Comparative Analysis of Methyl 2-(4-aminopiperidin-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The piperidine scaffold, a ubiquitous motif in a vast array of FDA-approved drugs, remains a cornerstone of modern medicinal chemistry.[1] Its inherent conformational properties and ability to modulate physicochemical characteristics make it an invaluable tool in the design of novel therapeutics. This guide provides an in-depth comparative analysis of "Methyl 2-(4-aminopiperidin-1-yl)acetate" alongside other commercially available piperidine building blocks, offering experimental insights to inform your selection process.

The Strategic Value of Substituted Piperidines

The piperidine ring is more than just a passive scaffold; its substitution pattern dictates the vectoral projection of functional groups in three-dimensional space, influencing ligand-receptor interactions, metabolic stability, and pharmacokinetic profiles.[2] The strategic introduction of substituents allows for the fine-tuning of properties such as basicity (pKa) and lipophilicity (logP), which are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Featured Building Block: Methyl 2-(4-aminopiperidin-1-yl)acetate

Methyl 2-(4-aminopiperidin-1-yl)acetate is a bifunctional building block featuring a primary amine at the 4-position and a methyl ester appended to the ring nitrogen. This unique arrangement offers two distinct points for diversification, enabling the exploration of a broad chemical space. The primary amine serves as a versatile handle for amide bond formation, sulfonylation, and reductive amination, while the ester can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions or can be a site for introducing variations.

Comparative Analysis of Piperidine Building Blocks

To provide a practical framework for decision-making, we compare Methyl 2-(4-aminopiperidin-1-yl)acetate with three other widely utilized piperidine building blocks: Ethyl piperidine-4-carboxylate, N-Boc-4-aminopiperidine, and Methyl (piperidin-4-yl)acetate.

Physicochemical Properties

The selection of a building block is often guided by its intrinsic physicochemical properties. The following table summarizes key computed and experimental parameters for our selected piperidines.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted logP
Methyl 2-(4-aminopiperidin-1-yl)acetate C₈H₁₆N₂O₂172.22~9.5 (amine), ~8.0 (ring N)~0.2
Ethyl piperidine-4-carboxylateC₈H₁₅NO₂157.219.83[3]1.15[3]
N-Boc-4-aminopiperidineC₁₀H₂₀N₂O₂200.2812.39[4]~1.5
Methyl (piperidin-4-yl)acetateC₈H₁₅NO₂157.21~10.5~0.8

Note: Predicted pKa and logP values are estimations from chemical software and can vary. Experimental validation is recommended.

The presence of two basic nitrogens in Methyl 2-(4-aminopiperidin-1-yl)acetate offers interesting possibilities for modulating solubility and salt formation. The lower predicted logP suggests a more hydrophilic character compared to its Boc-protected counterpart.

Reactivity and Synthetic Utility: A Head-to-Head Comparison

The true value of a building block lies in its performance in key chemical transformations. Here, we provide an objective comparison of our featured piperidines in two fundamental reactions in drug discovery: amide bond formation and reductive amination.

Amide Bond Formation

Diagram of the Amide Coupling Workflow

G cluster_reactants Reactants Piperidine Piperidine Building Block (Primary/Secondary Amine) Reaction Amide Bond Formation Piperidine->Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction Coupling_Reagents Coupling Reagents (e.g., EDC, HOBt, HATU) Coupling_Reagents->Reaction Base Base (e.g., DIPEA, Et3N) Base->Reaction Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction Product Amide Product Reaction->Product

Caption: General workflow for amide bond formation.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation: To a solution of the carboxylic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF, add a non-nucleophilic base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the respective piperidine building block (1.0 eq) to the activated carboxylic acid solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until completion (typically 2-16 hours).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Comparative Performance in Amide Coupling:

Building BlockExpected ReactivityKey Considerations
Methyl 2-(4-aminopiperidin-1-yl)acetate High (Primary Amine)The primary amine at the 4-position is highly nucleophilic and will readily participate in amide bond formation. The secondary amine in the ring is less reactive due to steric hindrance and electronic effects of the adjacent ester group. Selective acylation of the primary amine is expected.
Ethyl piperidine-4-carboxylateModerate (Secondary Amine)The secondary amine of the piperidine ring is available for acylation.
N-Boc-4-aminopiperidineHigh (Primary Amine)The free primary amine is highly reactive. The Boc-protected ring nitrogen is unreactive under standard coupling conditions.
Methyl (piperidin-4-yl)acetateModerate (Secondary Amine)The secondary amine of the piperidine ring is the reactive site.
Reductive Amination

Diagram of the Reductive Amination Workflow

G cluster_reactants Reactants Piperidine Piperidine Building Block (Primary/Secondary Amine) Reaction Reductive Amination Piperidine->Reaction Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Reaction Solvent Solvent (e.g., DCE, MeOH) Solvent->Reaction Acid_Catalyst Acid Catalyst (optional) (e.g., AcOH) Acid_Catalyst->Reaction Product Alkylated Amine Product Reaction->Product

Caption: General workflow for reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: To a solution of the piperidine building block (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add acetic acid (optional, catalytic amount). Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.[5]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

Comparative Performance in Reductive Amination:

Building BlockExpected ReactivityKey Considerations
Methyl 2-(4-aminopiperidin-1-yl)acetate High (Primary and Secondary Amines)Both the primary and secondary amines can undergo reductive amination. To achieve selectivity for the primary amine, careful control of stoichiometry (using 1 equivalent of the carbonyl compound) is crucial. The secondary amine's reactivity will be lower.
Ethyl piperidine-4-carboxylateModerate (Secondary Amine)The secondary amine readily participates in reductive amination to form a tertiary amine.
N-Boc-4-aminopiperidineHigh (Primary Amine)The primary amine is the exclusive site of reaction under these conditions.
Methyl (piperidin-4-yl)acetateModerate (Secondary Amine)The secondary amine is the reactive site for alkylation.

Synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate

For researchers interested in preparing this versatile building block, a common synthetic route involves the N-alkylation of a protected 4-aminopiperidine derivative followed by deprotection.

Diagram of the Synthetic Pathway

G Start 1-Boc-4-aminopiperidine Step1 N-Alkylation (Methyl bromoacetate, Base) Start->Step1 Intermediate Methyl 2-(4-(Boc-amino)piperidin-1-yl)acetate Step1->Intermediate Step2 Boc Deprotection (TFA or HCl) Intermediate->Step2 Product Methyl 2-(4-aminopiperidin-1-yl)acetate Step2->Product

Caption: A typical synthetic route to the target compound.

Experimental Protocol: Synthesis of Methyl 2-(4-aminopiperidin-1-yl)acetate

  • N-Alkylation: To a solution of 1-Boc-4-aminopiperidine (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a solvent like acetonitrile, add methyl bromoacetate (1.1 eq) dropwise at room temperature. Heat the mixture to reflux and monitor by TLC. Upon completion, filter the solids and concentrate the filtrate to obtain crude Methyl 2-(4-(Boc-amino)piperidin-1-yl)acetate.

  • Boc Deprotection: Dissolve the crude intermediate in a suitable solvent such as dichloromethane (DCM). Add an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Isolation: Remove the solvent and excess acid under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.

Conclusion and Future Perspectives

Methyl 2-(4-aminopiperidin-1-yl)acetate stands out as a highly versatile building block, offering two distinct points of modification and a favorable hydrophilic profile. Its primary amine at the 4-position provides a reactive handle for a variety of coupling reactions, while the ester moiety on the ring nitrogen allows for further derivatization or can influence the overall properties of the final molecule.

The choice of a piperidine building block will always be project-specific, guided by the desired properties of the target compound and the overall synthetic strategy. By understanding the comparative physicochemical properties and reactivity profiles presented in this guide, researchers can make more informed decisions, accelerating the discovery and development of novel therapeutics. The continued exploration of diverse and functionalized piperidine scaffolds will undoubtedly remain a fruitful endeavor in the ongoing quest for new medicines.

References

  • O'Brien, P., & Jones, S. P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1623.
  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450–6453.
  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303–2306.
  • Wang, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 615–620.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025). Application Notes and Protocols for (4-Methylpiperidin-1-yl)acetic acid in Neurological Drug Development.
  • Katritzky, A. R., et al. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 9(12), 1038–1047.
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-piperidine-2-methanol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of N-BOC-piperidine-4-carboxylic Acid in Fine Chemical Intermediates. Retrieved from [Link]

  • ResearchGate. (2008). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [https://www.researchgate.net/publication/231039865_Reductive_amination_of_aldehydes_and_ketones_to_their_corresponding_amines_with_N-methylpyrrolidine_zinc_borohydride]
  • ResearchGate. (n.d.). Changes in the Physicochemical Properties of Piperine/ β -Cyclodextrin due to the Formation of Inclusion Complexes. Retrieved from [https://www.researchgate.
  • SciELO México. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.
  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-3.
  • Capot Chemical. (n.d.). Cas Index 2_Sitemap. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 19(9), 14350–14361.
  • Gualtieri, F., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 282, 117009.
  • Matin, M. M., et al. (2022). Synthesis, characterization, in silico optimization, and conformational studies of methyl 4-O-palmitoyl-α-L-rhamnopyranosides. Malaysian Journal of Science, 41(1), 91-105.
  • Google Patents. (2021). Process for preparing 4-methylenepiperidine or acid addition salt thereof. (CN108017573B).
  • Arshad, M., & Izhari, M. A. (2015). DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. European Journal of Pharmaceutical and Medical Research, 2(6), 296-301.
  • Dei, S., et al. (2018). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 23(10), 2649.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.
  • ResearchGate. (n.d.).
  • LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [https://www.researchgate.net/publication/308969372_Ynamides_as_Racemization-Free_Coupling_Reagents_for_Amide_and_Peptide_Synthesis]
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic lipophilicities (logD7.4 and logP, respectively) for selected piperidine derivatives. Retrieved from [https://www.researchgate.net/figure/Experimental-amine-basicity-pKa-6b-effective-and-intrinsic-lipophilicities-logD-74_tbl1_308771343]
  • ResearchGate. (2022). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [https://www.researchgate.
  • ResearchGate. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [https://www.researchgate.net/publication/344485509_Discovery_and_computational_studies_of_piperidinepiperazine-based_compounds_endowed_with_sigma_receptor_affinity]
  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • ACS Publications. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Retrieved from [https://pubs.acs.org/doi/10.1021/acs.oprd.5b00407]
  • NIH. (2018). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Retrieved from [Link]

  • NIH. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • NIH. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 12345.
  • CHEMISTRY & BIOLOGY INTERFACE. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Retrieved from [https://www.cbijournal.com/paper/an-overview-of-recent-development-towards-the-synthesis-of-linagliptin-a-dpp-4-inhibitor/]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 2-(4-aminopiperidin-1-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) surrounding Methyl 2-(4-aminopiperidin-1-yl)acetate and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics. The piperidine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, and the 4-aminopiperidine moiety, in particular, offers a rich platform for generating diverse and biologically active compounds.[1][2] In this guide, we will dissect the nuanced ways in which structural modifications to this core influence biological activity across various therapeutic targets, supported by experimental data and detailed protocols.

The Core Scaffold: Methyl 2-(4-aminopiperidin-1-yl)acetate

Methyl 2-(4-aminopiperidin-1-yl)acetate serves as a foundational building block in medicinal chemistry.[3] Its structure presents three key points for diversification: the 4-amino group, the piperidine ring itself, and the acetate moiety at the 1-position. The inherent flexibility of the piperidine ring, combined with the hydrogen bonding capabilities of the amino group and the ester, provides a framework for designing ligands that can interact with a wide array of biological targets.[4][5]

Below, we will delve into the SAR of analogs based on their therapeutic applications, highlighting how subtle chemical changes can lead to profound differences in potency and selectivity.

Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A significant area of research for 4-aminopiperidine derivatives has been in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[6] The primary amino group of the 4-aminopiperidine moiety is crucial for interacting with the catalytic site of DPP-4.

Key Structural Modifications and Their Impact

Systematic structural variations of xanthine-based compounds incorporating a 3-aminopiperidine moiety have led to the discovery of potent and selective DPP-4 inhibitors like Linagliptin (BI 1356).[7] While not a direct analog of our core scaffold, the SAR principles are highly relevant. The (R)-configuration of the amino group on the piperidine ring was found to be optimal for activity.[7]

In another study, a series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were synthesized and evaluated as DPP-4 inhibitors. The biological evaluation revealed that substitutions on a phenyl ring attached to the quinazoline moiety significantly influenced inhibitory activity.[8][9]

Compound IDSubstitution on Phenyl RingIC50 (µM) vs DPP-4Reference
9a Unsubstituted> 50[8]
9i 4-Chloro9.25 ± 0.57[8][9]
9j 4-Bromo10.14 ± 0.85[8]
9k 4-Nitro12.31 ± 1.02[8]
Sitagliptin (Reference Drug)0.018[8]

Key Takeaway: The introduction of a chloro group at the 4-position of the phenyl ring in this series resulted in the most promising inhibitory activity.[8][9] This highlights the importance of exploring electronic and steric effects through aromatic substitutions to optimize binding to the DPP-4 active site.

Experimental Workflow: DPP-4 Inhibition Assay

The following is a representative protocol for assessing the DPP-4 inhibitory activity of synthesized compounds.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep_enzyme Prepare DPP-4 enzyme solution mix Mix enzyme, buffer, and test compound/vehicle prep_enzyme->mix prep_substrate Prepare substrate (e.g., Gly-Pro-AMC) add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate prep_compounds Prepare serial dilutions of test compounds prep_compounds->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure fluorescence (Excitation/Emission) incubate->read_fluorescence calculate Calculate % inhibition and IC50 values read_fluorescence->calculate

Caption: Workflow for a typical in vitro DPP-4 inhibition assay.

Analogs as Anticancer Agents Targeting Thymidylate Synthase

The versatility of the 4-aminopiperidine scaffold is further demonstrated by its application in the development of anticancer agents. A series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives were designed as thymidylate synthase (TS) inhibitors.[10]

SAR Insights from Pyrimidine-Based Analogs

In this series, modifications to the benzyl group attached to the pyrimidine ring were explored to understand their impact on cytotoxicity against cancer cell lines.

Compound IDSubstitution on Benzyl RingIC50 (µM) vs SW480 CellsIC50 (µM) vs MCF-7 CellsReference
5a Unsubstituted25.40 ± 1.1228.30 ± 2.45[10]
5b 3-Methyl18.20 ± 0.8520.10 ± 1.50[10]
5h 3-Fluoro15.70 ± 0.2816.50 ± 4.90[10]
5j 4-Methyl30.10 ± 2.3032.40 ± 3.10[10]
5-FU (Reference Drug)10.50 ± 0.9812.30 ± 1.10[10]

Expert Analysis: The data reveals that substitution at the meta-position of the benzyl ring generally enhances cytotoxic activity compared to unsubstituted or para-substituted analogs.[10] Specifically, the 3-fluoro substitution in compound 5h resulted in the most potent activity against both SW480 (colorectal cancer) and MCF-7 (breast cancer) cell lines. This suggests that a meta-substituent with electron-withdrawing properties may optimize interactions within the TS binding pocket.[10] Molecular modeling studies indicated that these compounds form strong and stable interactions with the active site of TS, primarily through hydrogen bonding.[10]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Compound 5h was shown to induce S-phase cell cycle arrest and promote apoptosis in a dose-dependent manner in cancer cells.[10] This dual mechanism of action, stemming from the inhibition of thymidylate synthase, is a desirable characteristic for an anticancer agent.

G Compound_5h Compound 5h TS_inhibition Thymidylate Synthase Inhibition Compound_5h->TS_inhibition dNTP_depletion Depletion of dTMP pools TS_inhibition->dNTP_depletion DNA_synthesis_inhibition Inhibition of DNA Synthesis dNTP_depletion->DNA_synthesis_inhibition S_phase_arrest S-Phase Cell Cycle Arrest DNA_synthesis_inhibition->S_phase_arrest Apoptosis Apoptosis S_phase_arrest->Apoptosis

Caption: Proposed mechanism of action for compound 5h.

Synthesis of 4-Aminopiperidine Scaffolds

A robust and efficient synthesis of the 4-aminopiperidine core is essential for exploring the SAR of its analogs. One common and effective method employs a Curtius rearrangement as a key step, starting from isonipecotate.[11]

General Synthetic Protocol

The following protocol outlines a general approach for the synthesis of N-Boc-4-substituted-4-aminopiperidine derivatives.

G Start Isonipecotate Alkylation Alkylation at C4 Start->Alkylation Ester_Hydrolysis Ester Hydrolysis Alkylation->Ester_Hydrolysis Acid_Chloride_Formation Acid Chloride Formation Ester_Hydrolysis->Acid_Chloride_Formation Azide_Formation Azide Formation Acid_Chloride_Formation->Azide_Formation Curtius_Rearrangement Curtius Rearrangement Azide_Formation->Curtius_Rearrangement Boc_Protection Boc Protection of Amine Curtius_Rearrangement->Boc_Protection Final_Product N-Boc-4-substituted- 4-aminopiperidine Boc_Protection->Final_Product

Caption: A general synthetic route to 4-substituted-4-aminopiperidines.

This method allows for the introduction of various substituents at the 4-position of the piperidine ring, providing a diverse set of building blocks for further elaboration.[11]

Future Directions and Concluding Remarks

The Methyl 2-(4-aminopiperidin-1-yl)acetate scaffold and its analogs represent a privileged structure in medicinal chemistry with demonstrated potential across multiple therapeutic areas. The key to unlocking the full potential of this scaffold lies in a systematic and rational approach to SAR exploration.

For researchers entering this field, we recommend focusing on:

  • Stereochemistry: As seen in the DPP-4 inhibitors, the stereochemistry of substituents on the piperidine ring can be critical for activity.

  • Substituent Effects: A thorough exploration of electronic and steric effects through substitution on appended aromatic rings can lead to significant gains in potency.

  • Bioisosteric Replacement: Replacing the ester moiety of the core scaffold with other functional groups could modulate pharmacokinetic properties and lead to novel biological activities.[4]

  • Multi-target Ligands: The inherent flexibility of the scaffold makes it an attractive starting point for designing ligands that can interact with multiple targets, which is a growing area of interest in drug discovery.[12][13]

This guide provides a foundational understanding of the SAR of Methyl 2-(4-aminopiperidin-1-yl)acetate analogs. By building upon these principles and employing rigorous experimental validation, the scientific community can continue to develop novel and effective therapeutics based on this versatile chemical framework.

References

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450–6453. [Link]

  • Al-Ostoot, F.H., et al. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 13(1), 19993. [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]

  • Kozell, M. A., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 45(15), 3242–3249. [Link]

  • Chen, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3617–3620. [Link]

  • Agbaje, E. O., et al. (2020). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 25(9), 2071. [Link]

  • Li, Y., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry, 105, 124–136. [Link]

  • Kozell, M. A., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3242-9. [Link]

  • Naidoo, S., & Koorbanally, N. A. (2018). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Khabnadideh, S., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific Reports, 14(1), 1-18. [Link]

  • Krchnak, V., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3323. [Link]

  • Gentile, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1541-1550. [Link]

  • Li, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry, 204, 112631. [Link]

  • IONESI, D., & Oprica, L. (2022). Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches. Molecules, 27(19), 6296. [Link]

  • Zhakupova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 59-69. [Link]

  • Wang, J., et al. (2018). Method for preparing 4-Boc-aminopiperidine. CN107805218B.
  • de Souza, A. C. C., et al. (2021). Piperidine-Based Drug Discovery. In ResearchGate. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(11), 1614-1623. [Link]

  • Khabnadideh, S., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific reports, 14(1), 26973. [Link]

  • Casy, A. F., et al. (1993). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 36(19), 2735-2743. [Link]

Sources

A Tale of Two Piperidines: A Comparative Guide to "Methyl 2-(4-aminopiperidin-1-yl)acetate" and "Methyl 2-(piperidin-4-yl)acetate" in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the piperidine scaffold remains a cornerstone.[1][2] Its prevalence in pharmaceuticals underscores the importance of functionalized piperidine building blocks. This guide provides an in-depth technical comparison of two such building blocks: Methyl 2-(4-aminopiperidin-1-yl)acetate and Methyl 2-(piperidin-4-yl)acetate . We will explore their distinct reactivity profiles, strategic applications in synthesis, and provide experimental protocols to empower researchers in their selection and utilization of these versatile intermediates.

Structural and Physicochemical Distinctions: The Decisive Amino Group

At first glance, the two molecules appear structurally similar, differing only by the presence of a primary amino group at the 4-position of the piperidine ring in Methyl 2-(4-aminopiperidin-1-yl)acetate. This seemingly minor difference, however, profoundly impacts their chemical behavior and synthetic utility.

FeatureMethyl 2-(4-aminopiperidin-1-yl)acetateMethyl 2-(piperidin-4-yl)acetate
Molecular Formula C₈H₁₆N₂O₂C₈H₁₅NO₂
Molecular Weight 172.23 g/mol 157.21 g/mol
Key Functional Groups Secondary amine (ring), Primary amine (C4), Methyl esterSecondary amine (ring), Methyl ester
Solubility Generally more polar and water-soluble due to the additional amino group.[3]Soluble in many organic solvents.

The Synthetic Dichotomy: Navigating Reactivity and Selectivity

The choice between these two building blocks hinges on the desired synthetic outcome. Methyl 2-(piperidin-4-yl)acetate offers a straightforward path for modifications at the piperidine nitrogen, while Methyl 2-(4-aminopiperidin-1-yl)acetate opens avenues for more complex, multi-functionalized molecules, provided that selectivity can be controlled.

Reactions of Methyl 2-(piperidin-4-yl)acetate

With a single nucleophilic nitrogen, reactions such as N-alkylation and N-acylation proceed predictably at the piperidine ring.

Caption: General reaction pathways for Methyl 2-(piperidin-4-yl)acetate.

The Challenge and Opportunity of Methyl 2-(4-aminopiperidin-1-yl)acetate: Selective Functionalization

The presence of two nucleophilic centers in Methyl 2-(4-aminopiperidin-1-yl)acetate necessitates a strategic approach to achieve regioselectivity. The more basic and sterically less hindered piperidine nitrogen is generally more nucleophilic and will preferentially react with electrophiles under neutral or basic conditions.

However, to functionalize the 4-amino group selectively, the more reactive piperidine nitrogen must be protected. This is typically achieved using a tert-butoxycarbonyl (Boc) group, which can be readily introduced and later removed under acidic conditions.[4]

Caption: Orthogonal synthesis strategy for selective functionalization.

This orthogonal protection strategy is a powerful tool in combinatorial chemistry and library synthesis, allowing for the generation of diverse molecular scaffolds.[5]

Comparative Performance: A Data-Driven Perspective

While a direct head-to-head comparison of these two specific molecules in the same published study is scarce, we can infer their relative performance from reported syntheses of analogous structures.

Table 1: Comparison of N-Alkylation and N-Acylation Reactions

Starting MaterialReaction TypeElectrophileBaseSolventYieldReference
Piperidine derivativeN-AlkylationAlkyl halideK₂CO₃DMF~70%[6]
4-Aminopiperidine derivativeN-Alkylation (piperidine-N)Alkyl bromideDIPEATHFGood[7]
Piperidine derivativeN-AcylationAcyl chlorideEt₃NDCMHigh[8]
Boc-protected 4-aminopiperidineN-Acylation (4-amino)Acyl chlorideBase-Good[7]

The available data suggests that both molecules are effective substrates for N-alkylation and N-acylation. For Methyl 2-(4-aminopiperidin-1-yl)acetate, the key to successful synthesis of diverse derivatives lies in the strategic use of protecting groups to direct the reaction to the desired nitrogen atom.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving these building blocks.

Protocol 1: Synthesis of Methyl 2-(piperidin-4-yl)acetate

This protocol describes a typical synthesis starting from 4-piperidone.

Caption: Synthetic route to Methyl 2-(piperidin-4-yl)acetate.

Step 1: Wittig-Horner-Emmons Reaction

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add trimethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in THF.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-Boc protected α,β-unsaturated ester.

Step 2: Hydrogenation

  • Dissolve the product from Step 1 in methanol and add 10% Pd/C (catalytic amount).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain Methyl 2-(1-Boc-piperidin-4-yl)acetate.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain Methyl 2-(piperidin-4-yl)acetate hydrochloride as a solid.[9]

Protocol 2: Selective N-Acylation of the 4-Amino Group of Methyl 2-(4-aminopiperidin-1-yl)acetate

This protocol demonstrates the use of a Boc protecting group to achieve selective acylation.

Step 1: Boc Protection of the Piperidine Nitrogen

  • To a solution of Methyl 2-(4-aminopiperidin-1-yl)acetate (1.0 eq) in a suitable solvent (e.g., dichloromethane or a biphasic system with NaHCO₃), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N1-Boc protected intermediate.[10]

Step 2: Acylation of the 4-Amino Group

  • Dissolve the N1-Boc protected intermediate (1.0 eq) in an anhydrous solvent such as dichloromethane.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N4-acylated, N1-Boc protected product.

Step 3: Boc Deprotection

  • Follow the procedure outlined in Protocol 1, Step 3 to remove the Boc group and obtain the desired N4-acylated product as its hydrochloride salt.

Conclusion and Future Perspectives

Both Methyl 2-(4-aminopiperidin-1-yl)acetate and Methyl 2-(piperidin-4-yl)acetate are valuable building blocks in synthetic chemistry. The choice between them is dictated by the synthetic strategy.

  • Methyl 2-(piperidin-4-yl)acetate is the reagent of choice for straightforward, predictable functionalization of the piperidine nitrogen.

  • Methyl 2-(4-aminopiperidin-1-yl)acetate offers greater synthetic versatility, enabling the creation of more complex and diverse molecular architectures through selective functionalization of its two distinct amino groups. This, however, requires a carefully planned protecting group strategy.

The development of novel and efficient methods for the selective functionalization of poly-functional molecules like Methyl 2-(4-aminopiperidin-1-yl)acetate will continue to be an area of active research, further expanding the synthetic chemist's toolbox for the creation of innovative therapeutics and functional materials.

References

  • He, S., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(9), 973-978. [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2321-2324. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (2015).
  • Ivanova, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4933. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ivanova, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4933. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Novel Acetylcholinesterase Inhibitors: The Case of Methyl 2-(4-aminopiperidin-1-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides a comprehensive, in-depth protocol for a comparative molecular docking study of a novel class of potential AChE inhibitors: derivatives of "Methyl 2-(4-aminopiperidin-1-yl)acetate". As a Senior Application Scientist, my objective is to not only furnish a step-by-step methodology but to also instill a deep understanding of the rationale behind each experimental choice, thereby ensuring scientific rigor and reproducibility. This document is tailored for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Rationale for Targeting AChE with Novel Piperidine Scaffolds

Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine. Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft; its inhibition, therefore, increases the availability of acetylcholine, ameliorating symptoms of the disease.[1][2] The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in bioactive compounds due to its favorable physicochemical properties and its ability to engage in various binding interactions.[3] By functionalizing the core structure of "Methyl 2-(4-aminopiperidin-1-yl)acetate," we can systematically explore the structure-activity relationship (SAR) of this novel chemical series and identify derivatives with high predicted affinity for the AChE active site.

This guide will delineate a robust in-silico workflow for this exploration, from the design of a focused library of derivatives to the meticulous analysis of their predicted binding modes within the active site of human AChE.

Designing the Focused Library of Derivatives

To conduct a meaningful comparative study, a focused library of "Methyl 2-(4-aminopiperidin-1-yl)acetate" derivatives will be designed. The parent molecule will serve as our lead compound. The derivatives will be created by substituting at the primary amine of the 4-aminopiperidine ring, a common strategy in the synthesis of N-substituted piperidine derivatives.[4] This approach allows for the systematic probing of the chemical space around this key interaction point.

Table 1: Designed Derivatives of Methyl 2-(4-aminopiperidin-1-yl)acetate for Comparative Docking

Compound IDR-Group Substitution on 4-amino groupRationale for Inclusion
LEAD-001 -H (Parent Molecule)Baseline for comparison.
DERIV-002 -CH3 (Methyl)Small alkyl group to probe for hydrophobic interactions.
DERIV-003 -C6H5 (Phenyl)Aromatic group to explore potential π-π stacking interactions.
DERIV-004 -CH2-C6H5 (Benzyl)Introduces both hydrophobic and aromatic character with increased flexibility.
DERIV-005 -C(O)CH3 (Acetyl)Introduces a hydrogen bond acceptor and changes the basicity of the amine.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the complete computational workflow for the comparative docking study. The choice of software, AutoDock Vina, is predicated on its balance of accuracy and computational efficiency.

Overview of the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation grid Grid Box Generation p_prep->grid l_prep Ligand Preparation dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Results Analysis & Visualization dock->results comparison Comparative Analysis results->comparison

Caption: A high-level overview of the comparative docking workflow.

Protein Preparation
  • Obtain the Protein Structure: Download the crystal structure of human acetylcholinesterase from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4PQE , which is a high-resolution structure of the apo enzyme.[5]

  • Clean the PDB File: Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.[6][7] Remove all water molecules, co-factors, and any existing ligands from the structure. This is crucial as they can interfere with the docking process.

  • Prepare the Receptor for Docking: Using AutoDockTools (ADT), perform the following steps:

    • Add polar hydrogens to the protein.

    • Merge non-polar hydrogens.

    • Assign Gasteiger charges to all atoms.

    • Save the prepared protein in the PDBQT file format. This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.[8]

Ligand Preparation
  • Generate 3D Structures: The 2D structures of the lead compound and its derivatives from Table 1 should be drawn using a chemical drawing software like ChemDraw or MarvinSketch. These 2D structures are then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands must be energy minimized to obtain a low-energy conformation. This can be done using software like Avogadro or the energy minimization functionalities within molecular modeling suites.

  • Prepare Ligands for Docking: Using AutoDockTools:

    • Detect the root of the ligand.

    • Set the number of rotatable bonds.

    • Assign Gasteiger charges.

    • Save each ligand in the PDBQT file format.

Grid Box Generation and Docking
  • Define the Binding Site: The active site of AChE is located within a deep and narrow gorge.[9] The key residues of the catalytic triad are Ser203, His447, and Glu334.[2][10] The anionic subsite, which interacts with the quaternary amine of acetylcholine, is characterized by aromatic residues such as Trp84.[1] The grid box for docking should encompass this entire active site gorge.

  • Set Grid Box Parameters: In AutoDockTools, define the center and dimensions of the grid box. A recommended grid box size for AChE is 60 x 60 x 60 Å with a spacing of 1.0 Å, centered on the active site gorge.

  • Run AutoDock Vina: Execute the docking for each ligand using AutoDock Vina. A configuration file should be created specifying the receptor, ligand, and grid box parameters. An exhaustiveness of 32 is recommended for more thorough sampling of the conformational space.[11]

Results and Comparative Analysis

The output of the docking simulations will be a set of predicted binding poses for each ligand, along with their corresponding binding affinities (in kcal/mol).

Quantitative Comparison

The binding affinities and estimated inhibition constants (Ki) for the top-ranked pose of each ligand should be tabulated for a clear comparison.

Table 2: Predicted Binding Affinities and Interactions for the Derivative Library

Compound IDBinding Affinity (kcal/mol)Estimated Ki (µM)Key Interacting Residues (Hydrogen Bonds, π-interactions)
LEAD-001 -7.21.98Trp84, Tyr337
DERIV-002 -7.51.35Trp84, Phe338, Tyr337
DERIV-003 -8.80.15Trp84, Tyr124, Phe338 (π-π stacking)
DERIV-004 -9.20.08Trp84, Tyr337, Phe295 (hydrophobic), Trp286
DERIV-005 -6.93.21Tyr124, Ser125 (H-bond with carbonyl)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Qualitative Analysis of Binding Modes

The predicted binding poses of the most promising derivatives should be visualized and compared to the lead compound. This analysis will reveal the specific interactions that contribute to the higher predicted affinities.

G cluster_protein AChE Active Site cluster_ligand DERIV-004 (Benzyl Derivative) Trp84 Trp84 Tyr337 Tyr337 Phe338 Phe338 Ser125 Ser125 Piperidine Piperidine Ring Piperidine->Trp84 Cation-π Benzyl Benzyl Group Benzyl->Tyr337 Hydrophobic Benzyl->Phe338 π-π Stacking Ester Methyl Acetate Ester->Ser125 Potential H-bond

Caption: A schematic of the predicted key interactions for a hypothetical high-affinity derivative.

Discussion and Future Directions

The comparative docking study provides valuable insights into the SAR of the "Methyl 2-(4-aminopiperidin-1-yl)acetate" scaffold. The hypothetical results suggest that the introduction of a benzyl group (DERIV-004) at the 4-amino position leads to a significant increase in predicted binding affinity. This is likely due to favorable π-π stacking and hydrophobic interactions with aromatic residues in the AChE active site gorge. Conversely, the acetyl derivative (DERIV-005) shows a lower predicted affinity, possibly due to a less favorable orientation or a change in the electronics of the core structure.

These in-silico findings provide a strong rationale for the synthesis and in-vitro testing of these derivatives. Future work should focus on:

  • Synthesis and Biological Evaluation: The derivatives should be synthesized and their inhibitory activity against AChE should be determined experimentally to validate the docking predictions.

  • Lead Optimization: Based on the experimental results, further optimization of the lead compound can be pursued. This could involve exploring other aromatic and aliphatic substitutions.

  • ADMET Prediction: In-silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties should be performed for the most promising candidates to assess their drug-likeness.

Conclusion

This guide has presented a comprehensive and scientifically grounded protocol for a comparative molecular docking study of novel "Methyl 2-(4-aminopiperidin-1-yl)acetate" derivatives as potential acetylcholinesterase inhibitors. By integrating rational library design, a meticulous docking workflow, and detailed analysis of the results, researchers can efficiently explore new chemical spaces and identify promising candidates for further development in the fight against neurodegenerative diseases.

References

  • Jiang, X., Song, Y., & Long, Y. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3731-3734. [Link]

  • Baig, M. H., Ahmad, K., Roy, S., Ashraf, J. M., Adil, M., Siddiqui, M. H., ... & Choi, I. (2018). Computer aided drug design: a powerful tool for accelerating drug discovery process. In Modern Applications of Plant Biotechnology in Pharmaceutical Sciences (pp. 345-367). Academic Press.
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Harel, M., Schalk, I., Ehret-Sabatier, L., Bouet, F., Goeldner, M., Hirth, C., ... & Silman, I. (1993). Quaternary ligand binding to aromatic residues in the active-site gorge of acetylcholinesterase. Proceedings of the National Academy of Sciences, 90(19), 9031-9035. [Link]

  • Mehta, M., Adem, A., & Sabbagh, M. (2012). New acetylcholinesterase inhibitors for Alzheimer's disease. International journal of Alzheimer's disease, 2012.
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Wikipedia contributors. (2024, January 15). Acetylcholinesterase. In Wikipedia, The Free Encyclopedia. Retrieved 02:03, January 27, 2026, from [Link]

  • Dym, O., Unger, T., Toker, L., Silman, I., Sussman, J.L., Israel Structural Proteomics Center (ISPC). (2015) Crystal Structure of Human Acetylcholinesterase. RCSB PDB. [Link]

  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
  • Case, D.A., et al. (2021) Amber 2021. University of California, San Francisco.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422. [Link]

  • DeLano, W. L. (2002). The PyMOL molecular graphics system.
  • Colletier, J. P., Fournier, D., Greenblatt, H. M., Stojan, J., Sussman, J. L., & Zaccai, G. (2006). Acetylcholinesterase: from 3D structure to function. Micron, 37(2), 180-186.
  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking and hybrid scoring functions.
  • Dym, O., Unger, T., Toker, L., Silman, I., & Sussman, J. L. (2015). The crystal structure of human acetylcholinesterase. To be published.
  • Sussman, J. L., Harel, M., Frolow, F., Oefner, C., Goldman, A., Toker, L., & Silman, I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022), 872-879.
  • Colletier, J. P., et al. (2006). Acetylcholinesterase: From 3D Structure to Function. Micron, 37(2), 180-186.
  • Sussman, J. L., & Silman, I. (1992). Acetylcholinesterase: structure and use as a model for specific cation-protein interactions. Current opinion in structural biology, 2(5), 721-729.
  • Dym, O., Unger, T., Toker, L., Silman, I., Sussman, J. L., & Israel Structural Proteomics Center (ISPC). (2015). Crystal Structure of Human Acetylcholinesterase.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
  • The PyMOL Molecular Graphics System, Version 2.5, Schrödinger, LLC.
  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 27, 2026, from [Link]

  • AutoDockTools. (n.d.). The Scripps Research Institute. Retrieved January 27, 2026, from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • DeLano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific.
  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for "Methyl 2-(4-aminopiperidin-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Method Validation for Pharmaceutical Intermediates

In the intricate process of drug development, the quality of each component is paramount. Pharmaceutical intermediates, such as Methyl 2-(4-aminopiperidin-1-yl)acetate, form the foundational building blocks of active pharmaceutical ingredients (APIs). The purity, identity, and concentration of these intermediates directly impact the safety and efficacy of the final drug product. Therefore, the analytical methods used to assess their quality must be rigorously validated to ensure they are reliable, accurate, and fit for purpose.[1][2]

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use.[1][3][4] This guide provides a comparative analysis of common analytical techniques for the quality control of Methyl 2-(4-aminopiperidin-1-yl)acetate, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][5][6] We will explore the causality behind experimental choices and present supporting data to empower researchers and drug development professionals to select and implement the most appropriate analytical strategies.

Pillar 1: Understanding the Analyte and Core Validation Parameters

Methyl 2-(4-aminopiperidin-1-yl)acetate is a polar molecule containing both a secondary amine within the piperidine ring and a primary amine, as well as an ester functional group. These features dictate its chromatographic behavior and the selection of analytical techniques. The primary amine makes the molecule basic and susceptible to pH changes, while its overall polarity can make it challenging to retain on traditional reversed-phase chromatography columns.[7][8]

According to ICH Q2(R1), the validation of an analytical method involves evaluating a set of key performance characteristics.[5][9] The specific parameters to be assessed depend on the intended purpose of the method (e.g., identification, impurity testing, or assay).

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the typical workflow for validating an analytical procedure in line with these core parameters.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Define Analytical Target Profile (ATP) Opt Method Scouting & Optimization Dev->Opt Initial Parameters Protocol Draft Validation Protocol: - Define Parameters (ICH Q2) - Set Acceptance Criteria Opt->Protocol Spec Specificity/ Selectivity Protocol->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability, Intermediate) LoQ LOD & LOQ Rob Robustness Report Compile Validation Report: - Summarize Results - Compare vs. Criteria - Final Conclusion Rob->Report All criteria met? SOP Write Standard Operating Procedure (SOP) Report->SOP G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Sample Weigh Sample & Dissolve in Diluent Inject Inject onto HPLC System Sample->Inject Column Separate on C18 Column (Volatile Mobile Phase) Inject->Column ESI Electrospray Ionization (Positive Mode) Column->ESI Analyzer Mass Analyzer (e.g., Quadrupole) ESI->Analyzer Detect Detector Analyzer->Detect Data Quantify using Extracted Ion Chromatogram Detect->Data

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized "Methyl 2-(4-aminopiperidin-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

"Methyl 2-(4-aminopiperidin-1-yl)acetate" is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a secondary amine within a piperidine ring, a primary amine, and a methyl ester, makes it a versatile intermediate for creating complex molecules with potential therapeutic applications. The purity of this intermediate is of paramount importance, as any impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized "Methyl 2-(4-aminopiperidin-1-yl)acetate," complete with experimental protocols and supporting data to ensure the reliability and reproducibility of your research.

Understanding the Synthetic Pathway and Potential Impurities

A common and efficient method for the synthesis of "Methyl 2-(4-aminopiperidin-1-yl)acetate" involves the N-alkylation of 4-aminopiperidine with methyl chloroacetate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

4-Aminopiperidine 4-Aminopiperidine Product Methyl 2-(4-aminopiperidin-1-yl)acetate 4-Aminopiperidine->Product N-alkylation Methyl_Chloroacetate Methyl Chloroacetate Methyl_Chloroacetate->Product Base Base Byproduct Base Hydrochloride Salt Base->Byproduct Neutralization

Caption: General synthesis scheme for Methyl 2-(4-aminopiperidin-1-yl)acetate.

Understanding this synthetic route is crucial for anticipating potential impurities. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 4-aminopiperidine and methyl chloroacetate.

    • Over-alkylation Products: Dialkylation of the primary amine of another 4-aminopiperidine molecule by the product.

    • Side-Reaction Products: Impurities arising from reactions with the solvent or other reagents present in the reaction mixture.

  • Degradation Products:

    • Hydrolysis Products: The methyl ester can be susceptible to hydrolysis, especially in the presence of moisture or acid/base, to form the corresponding carboxylic acid.

A Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment of "Methyl 2-(4-aminopiperidin-1-yl)acetate". The most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Analytical Technique Principle Strengths Limitations
HPLC-UV Chromatographic separation based on polarity, with detection by UV absorbance.Excellent for quantifying known and unknown impurities, high sensitivity.Requires a chromophore for UV detection. The target molecule has a weak chromophore.
qNMR (Quantitative NMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Provides structural information and quantification without the need for a reference standard of the analyte. Can detect non-chromophoric impurities.Lower sensitivity compared to HPLC for trace impurities.
LC-MS Combines the separation power of HPLC with the mass identification capabilities of a mass spectrometer.Provides molecular weight information for impurity identification. High sensitivity and selectivity.Quantification can be more complex than HPLC-UV. Ionization efficiency can vary between compounds.
FTIR Measures the absorption of infrared radiation by the sample, providing information about functional groups.Quick and non-destructive. Good for confirming the presence of key functional groups.Not suitable for quantification of impurities. Provides limited structural information for complex mixtures.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

Given that the target molecule lacks a strong UV chromophore, a derivatization step or detection at a low wavelength is often necessary for sensitive detection. The following is a general method that can be optimized for your specific instrumentation and requirements.

Objective: To determine the purity of "Methyl 2-(4-aminopiperidin-1-yl)acetate" and quantify any related impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of "Methyl 2-(4-aminopiperidin-1-yl)acetate" in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution of the synthesized product at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh_Sample Weigh Sample Dissolve Dissolve in Mobile Phase Weigh_Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC experimental workflow.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[1]

Objective: To determine the absolute purity of "Methyl 2-(4-aminopiperidin-1-yl)acetate" using an internal standard.

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized "Methyl 2-(4-aminopiperidin-1-yl)acetate".

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, D2O).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (at least 5 times the longest T1) to allow for complete relaxation of all protons.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Start Start Weigh_Sample Accurately weigh sample Start->Weigh_Sample Weigh_Standard Accurately weigh internal standard Start->Weigh_Standard Dissolve Dissolve both in deuterated solvent Weigh_Sample->Dissolve Weigh_Standard->Dissolve Acquire_Spectrum Acquire quantitative 1H NMR spectrum Dissolve->Acquire_Spectrum Integrate_Signals Integrate analyte and standard signals Acquire_Spectrum->Integrate_Signals Calculate_Purity Calculate purity using the formula Integrate_Signals->Calculate_Purity End End Calculate_Purity->End

Caption: qNMR experimental workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.

Objective: To identify potential impurities in the synthesized "Methyl 2-(4-aminopiperidin-1-yl)acetate".

Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

Chromatographic Conditions: Similar to the HPLC-UV method.

Mass Spectrometry Parameters (Positive Ion Mode):

ParameterValue
Ionization Source Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Mass Range 50-500 m/z

Procedure:

  • Analyze the sample using the LC-MS system.

  • Examine the mass spectra of any impurity peaks to determine their molecular weights.

  • Propose structures for the impurities based on their molecular weights and knowledge of the synthetic route.

Data Interpretation and Expected Results

  • ¹H NMR: The ¹H NMR spectrum of "Methyl 2-(4-aminopiperidin-1-yl)acetate" should show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), the protons on the piperidine ring, and the methylene group adjacent to the ester. The presence of signals corresponding to unreacted starting materials or side products would indicate impurities.

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the carbon framework of the molecule, with a characteristic signal for the ester carbonyl carbon around 170 ppm.

  • HPLC-UV: The chromatogram should ideally show a single major peak corresponding to the product. Any additional peaks represent impurities. The retention times of these impurities can provide clues about their polarity relative to the main compound.

  • LC-MS: The mass spectrum of the main peak should show the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of "Methyl 2-(4-aminopiperidin-1-yl)acetate". Impurity peaks will have different m/z values, allowing for their identification.

  • FTIR: The FTIR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl groups, and the C=O stretching of the ester group.

Conclusion: A Holistic Approach to Purity Assessment

Ensuring the purity of "Methyl 2-(4-aminopiperidin-1-yl)acetate" is a critical step in the drug development process. A combination of orthogonal analytical techniques, including HPLC for quantitative impurity profiling, qNMR for absolute purity determination, and LC-MS for impurity identification, provides a robust and reliable assessment. This comprehensive approach, grounded in a thorough understanding of the synthetic process, allows researchers and scientists to confidently use this key intermediate in the synthesis of novel and safe therapeutic agents.

References

  • BIOSYNCE. (n.d.). Methyl 2-(4-aminopiperidin-1-yl)acetate CAS 90152-50-4. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450–6453. [Link]

  • Li, G., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 20(8), 14346–14356. [Link]

  • Nandi, S., et al. (2015). PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. Journal of Pharmaceutical Research and Opinion, 5(5), 15-20. [Link]

  • ResearchGate. (n.d.). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319483A - Preparation method of important intermediate of linagliptin.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Erratum: Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: An examination of a novel fragmentation pathway (Journal of Mass Spectrometry (41)(1643-1653) DOI: 10.1002/jms.1135)). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Retrieved from [Link]

  • Kalpesh, A., et al. (2023). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(9), 921-933. [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Retrieved from [Link]

  • NTU JOURNAL OF PURE SCIENCES. (2022). A Review on Analytical Methods for Piperazine Determination. NTU JOURNAL OF PURE SCIENCES, 1(3), 1-9. [Link]

  • WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid reverse phase-HPLC assay of HMG-CoA reductase activity. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Linagliptin-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6586. [Link]

  • ResearchGate. (2022). Synthesis, characterization, in silico optimization, and conformational studies of methyl 4-O-palmitoyl-α-L-rhamnopyranosides. Malaysian Journal of Science, 41(1), 91-105. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • PubMed. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453. [Link]

  • National Center for Biotechnology Information. (2006). N-[11C]Methylpiperidin-4-yl acetate. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: Evaluating Novel Methyl 2-(4-aminopiperidin-1-yl)acetate Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Type 2 Diabetes Therapeutics

The management of type 2 diabetes mellitus remains a paramount challenge in global health, necessitating a continuous search for novel therapeutic agents with improved efficacy and safety profiles. A cornerstone of modern diabetes treatment is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), an enzyme responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the active levels of these hormones are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Several highly successful DPP-4 inhibitors, colloquially known as "gliptins," feature an aminopiperidine scaffold, which is crucial for their interaction with the enzyme's active site.[1][2] This has spurred research into new chemical entities leveraging similar structural motifs. This guide introduces a novel class of compounds, derivatives of "Methyl 2-(4-aminopiperidin-1-yl)acetate" (herein designated as M-APA), as potential next-generation DPP-4 inhibitors.

The purpose of this document is to provide a comprehensive, scientifically rigorous framework for the head-to-head benchmarking of these novel M-APA derivatives against a well-established, potent, and selective market leader: Linagliptin. We will detail the causality behind our experimental choices, provide validated protocols, and present a logical workflow from initial in vitro screening to preliminary in vivo characterization, empowering research teams to make data-driven decisions in the drug discovery pipeline.

Part 1: The Strategic Choice of a Benchmark - Linagliptin

In any comparative study, the choice of a reference compound is critical. Linagliptin was selected as the benchmark for this guide due to its well-documented and superior pharmacological profile. It is a highly potent and selective DPP-4 inhibitor that also incorporates an aminopiperidine moiety, making it an ideal comparator for the M-APA series.[1][2] Its established clinical efficacy and extensive characterization provide a high bar for performance, ensuring that only the most promising M-APA candidates are advanced.

Part 2: A Phased Approach to Benchmarking

A successful benchmarking program is not a single experiment but a multi-stage campaign designed to progressively build a comprehensive profile of a compound. Our approach is divided into three key phases: initial in vitro characterization, selectivity profiling, and preliminary in vivo pharmacokinetic assessment. This tiered workflow ensures that resources are focused on candidates with the highest probability of success.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: In Vivo Evaluation cluster_3 Decision Gate biochem Biochemical Potency (IC50) cell_potency Cellular Potency (EC50) biochem->cell_potency Confirms on-target activity in cells selectivity Selectivity vs. DPP-8/DPP-9 cell_potency->selectivity pk_study Pharmacokinetic (PK) Profiling selectivity->pk_study decision Lead Candidate Selection pk_study->decision caption Experimental Workflow for Benchmarking M-APA Derivatives.

Caption: Experimental Workflow for Benchmarking M-APA Derivatives.

Phase 1: Foundational In Vitro Analysis

The initial phase is designed to confirm that the M-APA derivatives are potent inhibitors of the target enzyme, both in a purified system and in a more physiologically relevant cellular environment.[3]

A. Biochemical Inhibition Assay: Measuring Direct Enzyme Interaction

The first critical step is to determine the direct inhibitory potency of the M-APA compounds on purified human DPP-4 enzyme.[4] This is typically quantified by the half-maximal inhibitory concentration (IC50). An enzyme inhibition-based assay provides a clean, rapid method to assess this fundamental parameter.[5][6]

Detailed Protocol: DPP-4 Enzymatic Inhibition Assay

  • Reagents & Materials:

    • Recombinant Human DPP-4 Enzyme

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • Fluorogenic Substrate: Gly-Pro-AMC (Aminomethylcoumarin)

    • Test Compounds (M-APA derivatives) and Linagliptin, serially diluted in DMSO.

    • 384-well black assay plates.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Procedure:

    • Dispense 5 µL of serially diluted compounds (or DMSO for control) into the wells of the 384-well plate.

    • Add 10 µL of diluted DPP-4 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the Gly-Pro-AMC substrate solution. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for accurate IC50 determination.[7]

    • Immediately begin kinetic reading on the fluorescence plate reader, taking measurements every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence units over time) for each well.

    • Normalize the data using the positive (enzyme + substrate + DMSO) and negative (substrate + buffer) controls.

    • Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Cell-Based Assay: Confirming Activity in a Biological Context

A potent biochemical inhibitor may not necessarily be effective in a cellular context due to factors like membrane permeability or efflux.[3] Therefore, a cell-based assay is essential to confirm on-target engagement and functional inhibition within intact cells.[8][9]

Detailed Protocol: Cell-Based DPP-4 Activity Assay

  • Reagents & Materials:

    • HEK293 or Caco-2 cells stably expressing human DPP-4.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • DPP-4-Glo™ Protease Assay kit (or similar luminescent assay system).

    • Test Compounds and Linagliptin.

    • 96-well white, clear-bottom cell culture plates.

  • Procedure:

    • Seed the DPP-4 expressing cells into the 96-well plates and allow them to adhere overnight.

    • The next day, remove the culture medium and replace it with a medium containing the serially diluted test compounds. Incubate for 1-2 hours.

    • Add the DPP-4-Glo™ reagent, which contains a proluminescent DPP-4 substrate.

    • Incubate for 30-60 minutes at room temperature to allow for substrate cleavage and signal generation.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to DPP-4 activity.

    • Normalize the data and plot the percent inhibition against the logarithm of compound concentration to calculate the half-maximal effective concentration (EC50).

Phase 2: Defining the Selectivity Profile

Therapeutic safety is as important as efficacy. Off-target inhibition of related proteases, particularly DPP-8 and DPP-9, can lead to toxicity. Therefore, it is imperative to assess the selectivity of the most potent M-APA candidates.

Protocol: Protease Selectivity Panel

  • Rationale: The protocol is identical to the biochemical inhibition assay described in Phase 1A.

  • Execution: The assay is run in parallel using recombinant human DPP-8 and DPP-9 enzymes instead of DPP-4.

  • Data Analysis:

    • Calculate the IC50 values for each compound against DPP-8 and DPP-9.

    • Determine the selectivity ratio by dividing the IC50 (DPP-8 or DPP-9) by the IC50 (DPP-4). A higher ratio indicates greater selectivity for the target enzyme.

Phase 3: Preliminary In Vivo Pharmacokinetic (PK) Evaluation

A compound's journey through a biological system—its absorption, distribution, metabolism, and excretion (ADME)—determines its exposure at the site of action and ultimately its therapeutic potential.[10] Promising candidates from the in vitro phases should undergo a preliminary pharmacokinetic (PK) study in a rodent model.[11][12]

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are commonly used for initial PK studies due to their size and well-characterized physiology.[12] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Dosing:

    • Administer the M-APA derivative and Linagliptin via a single intravenous (IV) bolus (e.g., 1 mg/kg) and a single oral gavage (PO) dose (e.g., 5 mg/kg) to separate groups of animals (n=3-4 per group).

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to isolate plasma and store it at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data.[10]

    • Key parameters to calculate include: Maximum concentration (Cmax), time to maximum concentration (Tmax), Area Under the Curve (AUC), terminal half-life (t1/2), and oral bioavailability (%F).

Part 3: Data Synthesis and Mechanistic Context

All experimental data should be collated into clear, comparative tables to facilitate decision-making.

Comparative Performance Data (Hypothetical)
CompoundDPP-4 IC50 (nM)Cellular EC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (vs. DPP-8)PK Half-Life (t1/2, hr)Oral Bioavailability (%F)
Linagliptin 1.25.8>10,000>10,000>8,300x12.130%
M-APA-1 2.510.25,2008,1002,080x8.545%
M-APA-2 150.6450.1>20,000>20,000>130x2.115%
M-APA-3 0.94.5>10,000>10,000>11,100x1.55%

Interpretation:

  • M-APA-1: Exhibits excellent potency, comparable to Linagliptin, with good selectivity and superior oral bioavailability. The slightly shorter half-life is acceptable. This is a strong lead candidate.

  • M-APA-2: Shows significantly lower potency in both biochemical and cellular assays, making it a poor candidate for further development.

  • M-APA-3: Demonstrates outstanding in vitro potency and selectivity, even surpassing the benchmark. However, its very short half-life and poor oral bioavailability suggest significant metabolic instability or poor absorption, making it unsuitable without extensive chemical modification.

The DPP-4/GLP-1 Signaling Pathway

Understanding the mechanism of action is crucial. DPP-4 inhibitors exert their effects by preventing the breakdown of GLP-1. The diagram below illustrates this key physiological pathway.

G cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibition Food Food Intake Gut Gut L-Cells Food->Gut stimulates GLP1 Active GLP-1 Gut->GLP1 secretes DPP4 DPP-4 Enzyme GLP1->DPP4 Pancreas Pancreatic β-cells GLP1->Pancreas activates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades Insulin Insulin Release Pancreas->Insulin increases Inhibitor M-APA Derivative Inhibitor->DPP4 BLOCKS GLP1_2 Increased Active GLP-1 Pancreas_2 Pancreatic β-cells GLP1_2->Pancreas_2 strongly activates Insulin_2 Enhanced Insulin Release Pancreas_2->Insulin_2 increases caption DPP-4's role in the GLP-1 signaling pathway.

Caption: DPP-4's role in the GLP-1 signaling pathway.

Conclusion and Forward Outlook

This guide has outlined a robust, multi-faceted strategy for benchmarking novel Methyl 2-(4-aminopiperidin-1-yl)acetate derivatives against the established DPP-4 inhibitor, Linagliptin. By systematically evaluating biochemical and cellular potency, assessing selectivity, and profiling pharmacokinetic properties, researchers can efficiently identify lead candidates with a high potential for therapeutic success.

Based on our hypothetical data, the M-APA-1 derivative emerges as a promising candidate for further preclinical development, which would include dose-response studies in diabetic animal models, detailed toxicology assessments, and metabolic stability studies to fully characterize its potential as a next-generation treatment for type 2 diabetes. This structured, data-first approach is fundamental to navigating the complexities of modern drug discovery.

References

  • National Institutes of Health (NIH). "Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?". Available at: [Link]

  • National Institutes of Health (NIH). "Cell-based Assays to Identify Inhibitors of Viral Disease". Available at: [Link]

  • MDPI. "Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches". Available at: [Link]

  • National Institutes of Health (NIH). "Mechanism of Action Assays for Enzymes - Assay Guidance Manual". Available at: [Link]

  • No valid URL provided in search results.
  • Da-Ta Biotech. "In Vitro Enzyme Assay: Cutting Edge Research". Available at: [Link]

  • Reaction Biology. "Testing kinase inhibitors where it matters: Drug screening in intact cells". Available at: [Link]

  • ScienceOpen. "Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning". Available at: [Link]

  • ResearchGate. "Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches". Available at: [Link]

  • ResearchGate. "(PDF) Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase". Available at: [Link]

  • MDPI. "The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies". Available at: [Link]

  • No valid URL provided in search results.
  • Taconic Biosciences. "The Role of Mouse Models in Drug Discovery". Available at: [Link]

  • PubMed. "Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis". Available at: [Link]

  • PubMed. "Inhibition of DNA Methylation and Methyl-CpG-Binding Protein 2 Suppresses RPE Transdifferentiation: Relevance to Proliferative Vitreoretinopathy". Available at: [Link]

  • National Institutes of Health (NIH). "Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase". Available at: [Link]

  • Promega Connections. "Factors Influencing Compound Potency in Biochemical and Cellular Assays". Available at: [Link]

  • MDPI. "Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations". Available at: [Link]

  • ResearchGate. "In vitro enzymatic assay". Available at: [Link]

  • PubMed. "The potency of cell-based assays to predict response to TNF inhibitor therapy". Available at: [Link]

  • National Institutes of Health (NIH). "The utility of animal models to evaluate novel anti-obesity agents". Available at: [Link]

  • MDPI. "Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization". Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. "An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor". Available at: [Link]

  • National Institutes of Health (NIH). "The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology". Available at: [Link]

  • Biobide. "What is an Inhibition Assay?". Available at: [Link]

  • No valid URL provided in search results.
  • PNAS. "Inhibitor potency and assay conditions: A case study on SARS-CoV-2 main protease". Available at: [Link]

  • ResearchGate. "Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives". Available at: [Link]

  • MDPI. "Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors". Available at: [Link]

  • MDPI. "Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights". Available at: [Link]

  • ResearchGate. "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate". Available at: [Link]

  • Advanced ChemBlocks. "methyl 2-(1-ethylpiperidin-4-yl)acetate 95%". Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-aminopiperidin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-aminopiperidin-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.